Dipiproverine
Description
Properties
CAS No. |
117-30-6 |
|---|---|
Molecular Formula |
C20H30N2O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 2-phenyl-2-piperidin-1-ylacetate |
InChI |
InChI=1S/C20H30N2O2/c23-20(24-17-16-21-12-6-2-7-13-21)19(18-10-4-1-5-11-18)22-14-8-3-9-15-22/h1,4-5,10-11,19H,2-3,6-9,12-17H2 |
InChI Key |
CGYQGGSMYNXXIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)N3CCCCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dipiproverine |
Origin of Product |
United States |
Foundational & Exploratory
The Pharmacokinetics and Pharmacodynamics of Depot Medroxyprogesterone Acetate (DMPA): A Technical Guide
Depot medroxyprogesterone acetate (DMPA) is a long-acting, injectable progestin-only contraceptive that is widely used globally.[1] Its efficacy is rooted in its unique pharmacokinetic profile, which allows for sustained release of medroxyprogesterone acetate (MPA), and its potent pharmacodynamic effects on the hypothalamic-pituitary-ovarian axis. This guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of DMPA, intended for researchers, scientists, and drug development professionals.
Pharmacokinetics
The pharmacokinetic profile of DMPA is characterized by its slow absorption from the site of injection, extensive distribution, hepatic metabolism, and renal excretion of its metabolites.
Absorption
Following a single intramuscular (IM) injection of 150 mg of DMPA, medroxyprogesterone acetate is slowly released from the muscle tissue.[2][3] MPA is detectable in the serum within 30 minutes of administration.[2][3] Plasma concentrations of MPA increase for approximately three weeks, reaching peak plasma concentrations (Cmax) of 1 to 7 ng/mL.[4] Serum concentrations then generally plateau at about 1.0 ng/mL for about three months, followed by a gradual decline.[2][3] In some women, MPA can be detected in the serum for as long as nine months after a single 150 mg injection.[2][3]
A subcutaneous (SC) formulation, Depo-SubQ Provera 104, which contains 104 mg of MPA, provides for a different absorption profile. While specific Cmax values for the 104 mg dose were not detailed in the provided results, a study evaluating a 150 mg SC dose of Depo-Provera found it effectively suppressed ovulation for at least 7 months.[5]
Distribution
Plasma protein binding of MPA averages 86%.[4] This binding occurs primarily to serum albumin.[4] Notably, MPA does not bind to sex-hormone-binding globulin (SHBG).[4]
Metabolism
MPA is extensively metabolized in the liver by cytochrome P450 (CYP3A4) enzymes.[4][6] The metabolism of MPA is complex and involves several transformation pathways, including ring A and/or side-chain reduction, loss of the acetyl group, and hydroxylation at the 2-, 6-, and 21-positions, or a combination of these.[4] This extensive metabolism results in the formation of more than 10 different metabolites.[4]
Excretion
The metabolites of medroxyprogesterone acetate are primarily excreted in the urine as glucuronide conjugates, with only minor amounts excreted as sulfates.[4] The plasma concentrations of MPA decrease exponentially after the initial sustained release phase. They typically become undetectable (<100 pg/mL) between 120 to 200 days after the injection.[4] The apparent half-life of MPA following IM administration of Depo-Provera is approximately 50 days.[4] The effect of hepatic or renal impairment on the pharmacokinetics of DMPA is currently unknown.[4]
Quantitative Pharmacokinetic Data
| Parameter | Value | Administration Route | Reference |
| Time to Peak (Tmax) | ~3 weeks | 150 mg IM | [4] |
| Peak Plasma Concentration (Cmax) | 1 - 7 ng/mL | 150 mg IM | [4] |
| Sustained Concentration | ~1.0 ng/mL for ~3 months | 150 mg IM | [2][3] |
| Plasma Protein Binding | 86% (primarily to albumin) | N/A | [4] |
| Apparent Half-life | ~50 days | 150 mg IM | [4] |
| Time to Undetectable Levels | 120 - 200 days | 150 mg IM | [4] |
Pharmacodynamics
The contraceptive efficacy of DMPA is a result of its multiple pharmacodynamic effects on the female reproductive system.
Mechanism of Action
DMPA is a potent progestin that acts as an agonist at the progesterone receptor.[1] Its primary mechanism of action is the inhibition of gonadotropin secretion from the pituitary gland.[4][7] By suppressing the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), DMPA prevents follicular maturation and ovulation.[2][3][8]
In addition to preventing ovulation, DMPA also causes a thickening of the cervical mucus.[4][7] This increased viscosity makes it difficult for sperm to penetrate the cervix and reach the upper genital tract.[8] Furthermore, DMPA induces endometrial atrophy, creating an environment that is unsuitable for blastocyst implantation.[2]
Hormonal and Endometrial Effects
Following a DMPA injection, serum estradiol levels are initially suppressed to the range of the early to mid-follicular phase, with a mean of approximately 50 pg/mL.[2][3] For long-term users, serum estradiol levels can range between 10 and 92 pg/mL, with a mean of about 40 pg/mL.[2][3] Despite these low estrogen levels, side effects such as hot flushes are rare.[2][3]
Ovulation is inhibited, and consequently, serum progesterone levels remain low (< 0.4 ng/mL) for several months after a DMPA injection.[2][3] Ovulation typically resumes when MPA levels fall below 0.1 ng/mL.[2][3] The endometrium becomes atrophic, characterized by small, straight endometrial glands and a decidualized stroma.[2]
Dose-Response Relationship
Studies have shown a dose-dependent effect of DMPA on the suppression of ovulation. Even at doses as low as 25 mg, ovulation can be inhibited for at least 3 months.[9][10] The return of luteal function shows a significant positive correlation with the administered dose of DMPA.[9][10] The standard 150 mg dose is considered to be well above the minimal effective dose for inhibiting ovulation.[9][10] A serum MPA concentration of greater than 0.1 ng/mL is generally considered necessary to inhibit ovulation.[6][11]
Quantitative Pharmacodynamic Data
| Parameter | Effect | Reference |
| Primary Mechanism | Inhibition of gonadotropin (LH & FSH) secretion | [4][7] |
| Secondary Mechanisms | Thickening of cervical mucus, endometrial atrophy | [2][4][7] |
| Ovulation Inhibition | MPA levels > 0.1 ng/mL | [6][11] |
| Serum Progesterone | Remains < 0.4 ng/mL during ovulation inhibition | [2][3] |
| Serum Estradiol (Initial) | ~50 pg/mL | [2][3] |
| Serum Estradiol (Long-term use) | 10 - 92 pg/mL (mean ~40 pg/mL) | [2][3] |
Experimental Protocols
The evaluation of the pharmacokinetics and pharmacodynamics of DMPA typically involves clinical trials with healthy, reproductive-age women.
Study Design
A common design is a partially randomized, multicenter, parallel-group study.[12][13] Participants are screened for good health, confirmed ovulatory cycles, and a body mass index (BMI) within a specified range (e.g., 18–35 kg/m ²).[5][12] Exclusion criteria often include recent pregnancy, use of other hormonal contraceptives, and known allergies or contraindications to MPA.[5]
Drug Administration and Sample Collection
After obtaining informed consent, participants receive a single injection of DMPA (e.g., 150 mg IM or a specific SC dose).[5][11] Blood samples are collected at baseline and at multiple time points post-injection (e.g., 24 hours, and then weekly or bi-weekly for several months) to determine the concentrations of MPA, progesterone, and estradiol.[5][11][14]
Analytical Methods
Serum or plasma concentrations of MPA are typically measured using validated analytical methods such as radioimmunoassay (RIA), gas chromatography-mass spectrometry (GC-MS), or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[4][15][16] Serum levels of progesterone and estradiol are measured to assess ovulation suppression and ovarian function.[5][9]
Visualizations
Pharmacokinetic Pathway of DMPA
References
- 1. Medroxyprogesterone acetate - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of depot medroxyprogesterone acetate contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of depot medroxyprogesterone acetate contraception. | Semantic Scholar [semanticscholar.org]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Clinical trial to evaluate pharmacokinetics and pharmacodynamics of medroxyprogesterone acetate after subcutaneous administration of Depo-Provera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Semimechanistic Pharmacokinetic Model for Depot Medroxyprogesterone Acetate and Drug–Drug Interactions With Antiretroviral and Antituberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. google.com [google.com]
- 9. Ovarian function following a single administration of depo-medroxyprogesterone acetate (DMPA) at different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 13. Pharmacodynamics and Pharmacokinetics Study of Existing DMPA Contraceptive Methods | MedPath [trial.medpath.com]
- 14. Pharmacokinetics and Pharmacodynamics of Depot Medroxyprogesterone Acetate in African Women Receiving Treatment for Human Immunodeficiency Virus and Tuberculosis: Potential Concern for Standard Dosing Frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacodynamic effects of depot-medroxyprogesterone acetate (DMPA) administered to lactating women on their male infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Medroxyprogesterone Acetate and its Impact on the Endocrine System: A Technical Guide
Abstract: Medroxyprogesterone acetate (MPA) is a synthetic progestin with widespread clinical use, primarily in contraception and hormone replacement therapy. Its impact on the endocrine system, however, extends far beyond its progestational activity. MPA interacts with multiple steroid receptors, including the progesterone, glucocorticoid, and androgen receptors, leading to a complex and multifaceted endocrine profile. This document provides a comprehensive technical overview of the mechanisms through which MPA influences the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-adrenal (HPA) axes, its molecular signaling pathways, and its systemic effects on metabolic parameters such as glucose homeostasis, bone mineral density, and lipid metabolism. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to offer a methodological context for the cited findings. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the endocrine pharmacology of MPA.
Core Mechanisms of Action
Medroxyprogesterone acetate's primary pharmacological effect is derived from its activity as a potent agonist of the progesterone receptor (PR).[1][2] However, its molecular structure also permits significant binding to and activation of other steroid hormone receptors, which is critical to understanding its full endocrine impact.
1.1 Progesterone Receptor (PR) Agonism: MPA binds to and activates the PR in target tissues such as the hypothalamus, pituitary gland, and female reproductive tract.[2][3] This interaction is the foundation of its contraceptive efficacy. By activating PRs in the hypothalamus and pituitary, MPA inhibits the secretion of gonadotropin-releasing hormone (GnRH) and, consequently, the pituitary release of gonadotropins (LH and FSH).[2][4][5] This action prevents follicular maturation and ovulation.[6][7][8]
1.2 Glucocorticoid Receptor (GR) Interaction: Unlike natural progesterone, MPA exhibits significant affinity for the glucocorticoid receptor (GR), acting as a GR agonist.[9][10][11] This interaction is responsible for many of MPA's non-progestational endocrine effects, including the suppression of the HPA axis and certain metabolic changes.[12][13] The glucocorticoid activity of MPA can lead to Cushingoid side effects and is mediated by GR binding, independent of PR activation.[9][14]
1.3 Androgenic Activity: MPA also possesses weak androgenic activity.[1] The suppressive effects of MPA on the HPG axis are believed to be mediated by its activation of both the PR and the androgen receptor (AR) in the pituitary gland.[1]
Impact on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
MPA potently suppresses the HPG axis, a key element of its contraceptive and therapeutic action in hormone-dependent conditions.[1]
2.1 Suppression of Gonadotropins and Sex Steroids: By acting on the hypothalamus and pituitary, MPA inhibits the pulsatile release of GnRH and subsequently blunts the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4][7][15] This gonadotropin suppression prevents follicular development in the ovaries, leading to anovulation and a significant decrease in the production of endogenous estradiol.[8][16] Studies in girls with precocious puberty showed that MPA treatment significantly lowered plasma LH values.[17]
The profound reduction in serum estrogen levels is a primary mechanism behind some of MPA's most significant side effects, particularly the loss of bone mineral density.[8][18]
Data Presentation: Quantitative Effects of MPA on HPG Axis Hormones
| Parameter | MPA Treatment Group | Control Group | Percent Change/Difference | Source |
| Estradiol (6 months, pmol/L) | 139 (median) | 298 (median, Copper IUD) | 53% lower | [19] |
| Estradiol (ages 18-25, pg/ml) | 25.6 (mean) | 45.9 (mean) | 44% lower | [18] |
| Estradiol (ages 35-45, pg/ml) | 35.1 (mean) | 110.8 (mean) | 68% lower | [18] |
| Luteinizing Hormone (LH) | Significantly lower | Normal prepubertal girls | Not quantified | [17] |
Impact on the Hypothalamic-Pituitary-Adrenal (HPA) Axis
MPA's interaction with the glucocorticoid receptor allows it to exert a significant influence on the HPA axis.
3.1 Glucocorticoid-like Activity and Adrenal Suppression: At sufficient doses, MPA acts as a glucocorticoid, suppressing the HPA axis through a negative feedback mechanism on the hypothalamus and pituitary.[1][12][13] This leads to reduced secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), resulting in decreased cortisol production by the adrenal glands.[1][12] Prolonged treatment with high-dose MPA can cause secondary adrenal insufficiency, and abrupt discontinuation may risk an adrenal crisis.[20] Despite significant cortisol suppression, evidence of clinical adrenal insufficiency is not typically observed, likely due to MPA's own cortisol-like effects.[12][13]
Data Presentation: Quantitative Effects of MPA on HPA Axis Hormones
| Parameter | Effect of MPA Treatment | Source |
| Plasma Cortisol (AM) | 76% reduction (from 21 to 5.0 µg/dl) | [12][13] |
| Plasma Cortisol (PM) | 75% reduction (from 12.8 to 3.2 µg/dl) | [12][13] |
| Cortisol Production Rate | 67% reduction (from 19 to 6.2 mg/24 hrs) | [12][13] |
| Plasma ACTH | Low values prevailed during treatment | [12] |
Molecular Signaling Pathways
MPA's endocrine effects are mediated through distinct intracellular signaling pathways following receptor binding.
4.1 GR-Mediated Dissociative Signaling: A key finding is that MPA exhibits "dissociative" glucocorticoid activity.[11][21] This means it can separate the two main arms of GR signaling:
-
Trans-repression: The MPA-bound GR monomer can interfere with other transcription factors, such as NF-κB and AP-1, to suppress the expression of pro-inflammatory genes (e.g., IL-2, IL-6). This action is robust and contributes to MPA's immunosuppressive effects.[11]
-
Trans-activation: The MPA-bound GR dimer binds to Glucocorticoid Response Elements (GREs) on DNA to activate gene transcription. This effect is only marginal or weak with MPA compared to potent glucocorticoids like dexamethasone.[11][21]
This dissociation—strong trans-repression without significant trans-activation—makes MPA an interesting compound from a pharmacological perspective, as it suggests the potential for anti-inflammatory effects with a reduced side-effect profile typical of classical glucocorticoids.[21]
References
- 1. Medroxyprogesterone acetate - Wikipedia [en.wikipedia.org]
- 2. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 5. pfizermedical.com [pfizermedical.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Medroxyprogesterone acetate (Depo-Provera) and bone mineral density loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. mdpi.com [mdpi.com]
- 11. Dissociative glucocorticoid activity of medroxyprogesterone acetate in normal human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of medroxyprogesterone acetate on the pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Medroxyprogesterone acetate binds the glucocorticoid receptor to stimulate alpha-ENaC and sgk1 expression in renal collecting duct epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multiple complications associated with prolonged depot medroxyprogesterone acetate treatment. Case report and mini-review of literature – GREM – Gynecological and Reproductive Endocrinology & Metabolism [gremjournal.com]
- 16. Bone mineral density and depot medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of medroxyprogesterone acetate on gonadotropin secretion in girls with precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. endocrine-abstracts.org [endocrine-abstracts.org]
- 19. Effects of Depot Medroxyprogesterone Acetate Intramuscular Injection, Copper Intrauterine Device and Levonorgestrel Implant Contraception on Estradiol Levels: An Ancillary Study of the ECHO Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. endocrine-abstracts.org [endocrine-abstracts.org]
- 21. academic.oup.com [academic.oup.com]
Molecular structure and function of medroxyprogesterone acetate
An In-depth Technical Guide on the Molecular Structure and Function of Medroxyprogesterone Acetate
Introduction
Medroxyprogesterone acetate (MPA) is a synthetic, steroidal progestin, a derivative of 17α-hydroxyprogesterone, that has been in clinical use since the 1950s.[1] It is widely utilized for various therapeutic applications, including long-acting contraception, hormone replacement therapy, and the treatment of conditions such as endometriosis and certain types of cancer.[2][3][4] Unlike natural progesterone, MPA was engineered for improved pharmacokinetic properties, including higher oral bioavailability and a longer duration of action.[2] Its biological effects are mediated primarily through its interaction with the progesterone receptor (PR), but a significant aspect of its molecular function lies in its promiscuous binding to other steroid receptors, notably the glucocorticoid (GR) and androgen receptors (AR).[1][5][6] This multi-receptor activity is responsible for both its therapeutic efficacy and some of its associated side effects. This guide provides a detailed examination of the molecular structure, multifaceted mechanisms of action, pharmacokinetics, and functional genomics of MPA for researchers and drug development professionals.
Molecular Structure
MPA is a C21 steroid and an acetate ester.[7] Its chemical structure is (6α)-17-(Acetyloxy)-6-methylpregn-4-ene-3,20-dione. The addition of a methyl group at the C6α position and an acetate group at the C17α position significantly increases its progestational activity and metabolic stability compared to progesterone.[2]
| Property | Value |
| Molecular Formula | C₂₄H₃₄O₄[3][7][8] |
| Molecular Weight | 386.5 g/mol [7][8] |
| CAS Number | 71-58-9[8] |
| Appearance | Odorless white to off-white microcrystalline powder[7] |
| Functional Class | Progestin, Androgen, Corticosteroid[3][7] |
Mechanism of Action and Signaling Pathways
MPA exerts its physiological effects by binding to and modulating the activity of several nuclear steroid hormone receptors. Its primary activity is through the progesterone receptor, but its interactions with the glucocorticoid and androgen receptors are clinically significant.[1][5][6]
Progesterone Receptor (PR) Signaling
The principal mechanism of MPA is its function as a potent progesterone receptor agonist.[9] Upon binding to the PR in the cytoplasm, MPA induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus.[10] In the nucleus, the MPA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[10]
Key PR-Mediated Actions:
-
Contraception: MPA inhibits the secretion of gonadotropins (FSH and LH) from the pituitary gland, which prevents follicular maturation and ovulation.[10][11][12] It also increases the thickness of cervical mucus, impeding sperm penetration.[10][11]
-
Endometrial Effects: It transforms the proliferative endometrium into a secretory state, making it less suitable for embryo implantation.[12][13] This action is also therapeutic in managing endometrial hyperplasia and abnormal uterine bleeding.[2][10]
-
Cancer Therapy: In hormone-responsive cancers like endometrial and breast cancer, MPA can slow cell growth by interfering with hormone-dependent pathways.[10] Gene expression profiling has confirmed that in ER+ breast cancer cells co-expressing PR, AR, and GR, the transcriptional effects of MPA are predominantly mediated by the PR.[1]
Glucocorticoid Receptor (GR) Signaling
MPA exhibits considerable binding affinity for the glucocorticoid receptor, with some studies reporting an affinity of 42% relative to dexamethasone.[14] This interaction mediates some of MPA's "off-target" effects.
Key GR-Mediated Actions:
-
Immunosuppression: MPA can suppress the production of pro-inflammatory cytokines such as IL-1, IL-2, IL-6, and IL-8, an effect mediated by the GR.[15][16] It represses cytokine promoters by interfering with the activity of transcription factors like NF-κB and AP-1.[15]
-
Metabolic Effects: The binding of MPA to the GR can explain some of its glucocorticoid-like side effects, such as fluid retention and changes in glucose metabolism.[17][18] For instance, MPA has been shown to increase the expression of α-ENaC and sgk1, classic mineralocorticoid target genes, via the GR in renal collecting duct cells.[17][18]
-
Dissociative Activity: MPA acts as a partial GR agonist for transactivation but a full agonist for transrepression.[6][16] This means it can effectively repress inflammatory genes (transrepression) without strongly activating the genes responsible for metabolic side effects (transactivation), making it a "dissociative" glucocorticoid.[16]
Androgen Receptor (AR) Signaling
MPA also binds to the androgen receptor and can act as an AR agonist, which contributes to its androgenic side effects and part of its therapeutic action in breast cancer.[5][19]
Key AR-Mediated Actions:
-
Breast Cancer Inhibition: In certain breast cancer cell lines (e.g., MFM-223, which are ER-/PR- but AR+), MPA inhibits cell proliferation.[20] This effect is mediated through the AR and can be reversed by antiandrogens.[5][20] The binding affinity (Kd) of MPA to the AR has been measured at approximately 2.1-3.6 nM.[20][21]
-
Gene Transactivation: MPA can induce the transactivation of androgen-responsive genes.[5] However, some studies suggest that at higher concentrations, MPA activates the AR through a mechanism that does not involve the N-terminal/C-terminal (N/C) interaction required by potent androgens like DHT, indicating a distinct mode of activation.[22]
-
Interference with Endogenous Androgens: MPA can interfere with the signaling of endogenous androgens like dihydrotestosterone (DHT). In normal breast tissue, MPA reverses the DHT-induced decrease in cell proliferation, which has been hypothesized as a potential mechanism for increased breast cancer risk in combined hormone therapy.[19]
Pharmacokinetics
The pharmacokinetics of MPA vary significantly with the route of administration. Its resistance to metabolism grants it a longer half-life than natural progesterone.[2]
Oral Administration
MPA is rapidly absorbed from the gastrointestinal tract.[13] Administration with food can increase its bioavailability by increasing Cmax by 50-70% and AUC by 18-33%.[13]
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 2 to 4 hours | [13] |
| Biological Half-life | 40 to 60 hours | [2] |
| AUC (500 mg dose) | 543.4 - 1981.1 nmol*L/h | [2] |
| Protein Binding | ~86% (primarily to albumin) | [2][11] |
| Metabolism | Extensive hepatic metabolism via CYP3A4 | [13] |
Parenteral Administration (Intramuscular & Subcutaneous)
Parenteral formulations provide a slow-release depot of MPA, resulting in a prolonged duration of action.
| Parameter | Intramuscular (150 mg) | Subcutaneous (104 mg) | Reference |
| Peak Concentration (Cmax) | 1.0 - 7.0 ng/mL | 3.83 ± 1.56 nmol/L | [2][11][23] |
| Time to Peak (Tmax) | ~3 weeks | 6.52 ± 2.07 days | [2][11] |
| Elimination Half-life | ~50 days | 30.90 ± 15.11 days | [2][11][12] |
| AUC | 81.58 ± 27.64 daysnmol/L | 72.26 ± 38.73 daysnmol/L | [2] |
| Duration of Action | Undetectable levels after 120-200 days | [11] |
Metabolism
MPA is extensively metabolized in the liver, primarily by hydroxylation via the cytochrome P450 enzyme CYP3A4.[13][24] The metabolism involves ring A and/or side-chain reduction, loss of the acetyl group, and hydroxylation at multiple positions (e.g., 2-, 6-, and 21-positions), resulting in over 10 different metabolites.[11] The primary metabolites are excreted in the urine, mainly as glucuronide conjugates.[11][13]
References
- 1. Anti-proliferative transcriptional effects of medroxyprogesterone acetate in estrogen receptor positive breast cancer cells are predominantly mediated by the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Medroxyprogesterone Acetate | 71-58-9 [chemicalbook.com]
- 4. Medroxyprogesterone Acetate | Progestin Receptor | TargetMol [targetmol.com]
- 5. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medroxyprogesterone Acetate | C24H34O4 | CID 6279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Medroxyprogesterone acetate [webbook.nist.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 11. pfizermedical.com [pfizermedical.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pfizermedical.com [pfizermedical.com]
- 14. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Medroxyprogesterone acetate downregulates cytokine gene expression in mouse fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dissociative glucocorticoid activity of medroxyprogesterone acetate in normal human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Medroxyprogesterone acetate binds the glucocorticoid receptor to stimulate alpha-ENaC and sgk1 expression in renal collecting duct epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Medroxyprogesterone acetate inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Down-regulation of androgen receptor by progestins and interference with estrogenic or androgenic stimulation of mammary carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Pharmacokinetics of depot medroxyprogesterone acetate contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metabolism of medroxyprogesterone acetate (MPA) via CYP enzymes in vitro and effect of MPA on bleeding time in female rats in dependence on CYP activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Contraceptive Revolution: An In-depth Technical Guide to the Historical Development of Medroxyprogesterone Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical development of medroxyprogesterone acetate (MPA) as a long-acting injectable contraceptive. It covers the core aspects of its synthesis, formulation, mechanism of action, and the key preclinical and clinical studies that led to its widespread use.
Introduction: A Paradigm Shift in Family Planning
The development of medroxyprogesterone acetate (MPA) as a contraceptive marked a significant milestone in reproductive health, offering a highly effective, long-acting, and reversible method of birth control. First synthesized in 1954 by scientists at the Upjohn Company (now part of Pfizer), MPA, a synthetic progestin, was initially investigated for the treatment of endometriosis and certain cancers.[1][2] Its potent progestational activity, which mimics the natural hormone progesterone, led to the discovery of its ability to suppress ovulation, paving the way for its development as a contraceptive.[1]
The injectable formulation, known as depot medroxyprogesterone acetate (DMPA) and marketed under the brand name Depo-Provera, was first approved for contraceptive use in the United States in 1992, although it had been used in other countries for many years prior.[1] This guide delves into the scientific and technical journey of MPA, from its chemical synthesis to its establishment as a globally utilized contraceptive.
Chemical Synthesis of Medroxyprogesterone Acetate
The synthesis of medroxyprogesterone acetate is a multi-step process that has been refined over the years to improve yield and purity. The most common and historically significant synthetic route starts from 17α-hydroxyprogesterone.
Experimental Protocol: Synthesis from 17α-Hydroxyprogesterone
This protocol outlines a common industrial synthesis method for MPA.
Step 1: Ketalation of 17α-Hydroxyprogesterone
-
Objective: To protect the ketone group at the C3 position.
-
Procedure: 17α-hydroxyprogesterone is reacted with ethylene glycol in the presence of a p-toluenesulfonic acid catalyst in a solvent such as benzene. The mixture is heated to reflux to remove water via azeotropic distillation, driving the reaction to completion to form the ketal.[3][4]
Step 2: Epoxidation
-
Objective: To introduce an epoxide ring at the 5α, 6α position.
-
Procedure: The ketal from the previous step undergoes an epoxidation reaction using a peroxyacetic acid solution in the presence of anhydrous sodium acetate.[3][4]
Step 3: Grignard Reaction
-
Objective: To introduce a methyl group at the C6 position.
-
Procedure: The epoxide is treated with methylmagnesium bromide in a Grignard reaction. This is followed by hydrolysis with a dilute acid, such as sulfuric acid, to open the epoxide ring and form the Grignard product.[3][4]
Step 4: Deprotection and Hydrolysis
-
Objective: To remove the ketal protecting group and form 5α, 17α-dihydroxy-6β-methyl progesterone.
-
Procedure: The Grignard product is subjected to hydrolysis with glacial acetic acid to remove the ketal protecting group at the C3 position.[3][4]
Step 5: Hydrogenation and Translocation
-
Objective: To reduce the 5α-hydroxyl group and isomerize the 6β-methyl group to the more stable 6α-methyl configuration, yielding 6α-methyl-17α-hydroxyprogesterone.
-
Procedure: The intermediate from the previous step undergoes a hydrogenation and translocation reaction in the presence of hydrogen chloride.[3][4]
Step 6: Acetylation
-
Objective: To acetylate the 17α-hydroxyl group to form medroxyprogesterone acetate.
-
Procedure: The 6α-methyl-17α-hydroxyprogesterone is acetylated using acetic anhydride in the presence of an acid catalyst to yield the final product, medroxyprogesterone acetate.[3][4]
Purification and Characterization:
The final product is purified through recrystallization. The purity and identity of the synthesized MPA are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7][8]
Formulation of Depot Medroxyprogesterone Acetate (Depo-Provera)
The long-acting contraceptive effect of DMPA is achieved through its formulation as a sterile aqueous microcrystalline suspension for intramuscular injection.
Formulation Components
The table below details the components of the Depo-Provera 150 mg/mL injectable suspension.
| Component | Function |
| Medroxyprogesterone acetate | Active Pharmaceutical Ingredient |
| Polyethylene glycol 3350 | Suspending agent |
| Polysorbate 80 | Wetting agent/emulsifier |
| Sodium chloride | Tonicity modifier |
| Methylparaben | Preservative |
| Propylparaben | Preservative |
| Water for Injection | Vehicle |
| Sodium hydroxide/Hydrochloric acid | pH adjuster |
Source:[9]
Manufacturing Process of Sterile Injectable Suspension
The manufacturing of Depo-Provera is a sterile process to ensure the safety and stability of the final product.
Manufacturing Workflow:
References
- 1. Synthesis of [1,2-3H2]medroxyprogesterone acetate (17-alpha-acetoxy-6-alpha-methyl[1,2-3H2]pregn-4-ene-3,20-dione) and [1,2-3H2]megestrol acetate (17-alpha-acetoxy-6-methyl[1,2-3H2]pregna-4,6-diene-3,20-dione) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative phase III clinical trial of two injectable contraceptive preparations, depot-medroxyprogesterone acetate and Cyclofem, in Vietnamese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis method of medroxyprogesterone acetate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102911233A - Synthesis method of medroxyprogesterone acetate - Google Patents [patents.google.com]
- 5. Quantitative analysis and purity evaluation of medroxyprogesterone acetate by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 7. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Medroxyprogesterone Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used in contraceptives and for the treatment of hormone-dependent cancers. Accurate and precise quantification of MPA in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for this purpose. This document provides detailed application notes and protocols for the quantification of MPA using a stability-indicating reversed-phase HPLC (RP-HPLC) method.
Chemical Information
-
Chemical Name: (6α)-17-(Acetyloxy)-6-methylpregn-4-ene-3,20-dione
-
Molecular Formula: C₂₄H₃₄O₄
-
Molecular Weight: 386.52 g/mol
-
Chemical Structure:
-
SMILES: C[C@H]1C[C@@H]2--INVALID-LINK--[C@@]4(C1=CC(=O)CC4)C
-
InChI: InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18+,19-,20-,22+,23-,24-/m0/s1
-
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. MPA, being a relatively nonpolar compound, is retained on the column and then eluted by the mobile phase. Detection is typically performed using an ultraviolet (UV) detector at a wavelength where MPA exhibits maximum absorbance. The concentration of MPA in a sample is determined by comparing its peak area to that of a known standard.
Experimental Protocols
Instrumentation and Chromatographic Conditions
The following table summarizes the typical instrument setup and chromatographic conditions for the analysis of Medroxyprogesterone Acetate.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary Gradient HPLC system with UV/Vis or PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Potassium Dihydrogen Phosphate Buffer (pH 5.6) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector Wavelength | 245 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
Reagents and Solutions Preparation
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or double distilled.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.
-
1-Hexanesulfonic acid sodium salt: Analytical grade.
-
Ethanol: Analytical grade.
Mobile Phase Preparation (Acetonitrile:Buffer 60:40):
-
Buffer Preparation (0.02 M KH₂PO₄, pH 5.6): Dissolve 1.36 g of KH₂PO₄ and 50 mg of 1-hexanesulfonic acid sodium salt in 500 mL of HPLC grade water. Adjust the pH to 5.6 using a suitable acid or base (e.g., phosphoric acid or potassium hydroxide).
-
Mobile Phase Mixture: Mix 600 mL of acetonitrile with 400 mL of the prepared buffer.
-
Degassing: Degas the mobile phase using a vacuum filtration system or an ultrasonic bath before use.
Standard Solution Preparation:
-
Stock Standard Solution (e.g., 600 µg/mL): Accurately weigh about 60 mg of Medroxyprogesterone Acetate USP reference standard and transfer it to a 100-mL volumetric flask. Dissolve and dilute to volume with ethanol.
-
Working Standard Solution (e.g., 96 µg/mL): Dilute 4 mL of the stock standard solution to 25 mL with the mobile phase.
Sample Preparation (from Intravaginal Sponges):
-
Place one sponge containing 60 mg of Medroxyprogesterone Acetate into a beaker with 20 mL of ethanol.
-
Stir and press the sponge thoroughly to extract the active ingredient.
-
Transfer the extract to a 100-mL volumetric flask.
-
Repeat the extraction process four times, collecting all extracts in the same volumetric flask.
-
Adjust the final volume to 100 mL with ethanol.
-
Dilute 4 mL of this solution to 25 mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Data
The following tables summarize the performance characteristics of a validated HPLC method for MPA quantification.
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2 | 1.03 |
| Theoretical Plates (N) | N > 2000 | > 3000 |
| Resolution (Rs) | Rs > 2 | 3.9 |
| Capacity Factor (k') | k' > 2 | 2.1 |
| Relative Standard Deviation (RSD) for replicate injections | RSD ≤ 2% | < 0.2% |
Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.0576 - 0.1134 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1.3 µg/mL |
| Limit of Quantification (LOQ) | 3.9 µg/mL |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 0.2% |
| Retention Time | Approximately 5.9 minutes |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. These studies involve subjecting the drug substance to various stress conditions to produce degradation products.
| Stress Condition | Observation |
| Acid Hydrolysis (e.g., 0.1 N HCl) | No significant degradation observed. |
| Base Hydrolysis (e.g., 0.1 N NaOH) | Significant degradation (approx. 17%) of the MPA peak observed. |
| Oxidative Degradation (e.g., 3% H₂O₂) | No significant degradation observed. |
| Thermal Degradation (e.g., 60°C) | No significant degradation observed. |
| Photodegradation (e.g., UV light) | No significant degradation observed. |
Visualizations
Experimental Workflow
Caption: Workflow for MPA quantification by HPLC.
Forced Degradation Pathway Logic
Caption: Forced degradation outcomes for MPA.
Conclusion
The described RP-HPLC method is demonstrated to be simple, rapid, precise, accurate, and stability-indicating for the quantification of Medroxyprogesterone Acetate in pharmaceutical dosage forms. The method is suitable for routine quality control analysis and stability studies. The validation data confirms that the method adheres to the International Council for Harmonisation (ICH) guidelines.
Application Notes: Mass Spectrometry Analysis of Medroxyprogesterone Acetate in Serum
Introduction
Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used for contraception and hormone replacement therapy.[1][2] Monitoring its concentration in serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing contraceptive efficacy.[1][3] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the method of choice for the quantification of MPA in biological matrices due to its high sensitivity, specificity, and robustness.[1][2][3][4] This document provides detailed protocols and quantitative data for the analysis of MPA in serum using mass spectrometry.
Principle of the Method
The quantitative analysis of MPA in serum by LC-MS/MS typically involves several key steps:
-
Sample Preparation: Extraction of MPA from the serum matrix to remove interfering substances. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][5][6]
-
Internal Standard Addition: An internal standard (IS), a compound structurally similar to MPA, is added to the sample at a known concentration before extraction to correct for variations in extraction recovery and matrix effects. Commonly used internal standards include megestrol acetate and deoxycorticosterone acetate (DOCA).[1][5]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where MPA and the IS are separated from other components on a reversed-phase column (e.g., C18 or C8).[1][4][5]
-
Mass Spectrometric Detection: The separated compounds are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive mode.[1][4][5] The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of MPA and the IS.
Experimental Workflow
The general workflow for the LC-MS/MS analysis of MPA in serum is depicted below.
Caption: Experimental workflow for the quantification of Medroxyprogesterone Acetate in serum by LC-MS/MS.
Detailed Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) LC-MS/MS
This protocol is based on a method adapted from several published studies.[1][5][7]
1. Materials and Reagents
-
Medroxyprogesterone Acetate (MPA) reference standard
-
Megestrol Acetate or Deoxycorticosterone Acetate (Internal Standard)
-
Formic acid
-
Potassium phosphate buffer (100 mM, pH 9)[1]
-
Human serum (drug-free for calibration standards and quality controls)
-
Glass centrifuge tubes (10 mL)
-
Nitrogen evaporator
2. Sample Preparation
-
Pipette 0.5 mL of serum into a 10 mL glass centrifuge tube.[1]
-
Spike with 10 µL of internal standard solution (e.g., 50 ng/mL of DOCA in methanol).[1]
-
Add 1 mL of 100 mM potassium phosphate buffer (pH 9).[1]
-
Vortex thoroughly for 1 minute and shake for 15 minutes at room temperature.[1]
-
Centrifuge at 1250 x g for 5 minutes at 20°C.[1]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.[5]
-
Reconstitute the dried residue in 100 µL of a 50:50 (v/v) mixture of HPLC-grade water and methanol.[1]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
HPLC System: Shimadzu 20 Series HPLC or equivalent.[1]
-
Column: Zorbax XDB-C8, 4.6 x 150 mm, 5 µm or Alltech Alltima-C18, 2.1 x 100 mm, 3 µm.[1][5]
-
Gradient: Start with 60% B, linear gradient to 90% B over 8 minutes, hold for 4 minutes, then re-equilibrate at 60% B for 4 minutes.[1]
-
Injection Volume: 25 µL.[1]
-
-
Mass Spectrometry:
-
Mass Spectrometer: ABI/Sciex 4000 QTrap or equivalent.[1]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.[1][5]
-
SRM Transitions:
-
Optimize ion source parameters (e.g., temperature, gas flows) according to the instrument manufacturer's guidelines.
-
Protocol 2: Solid-Phase Extraction (SPE) LC-MS/MS
This protocol is based on a method for the analysis of MPA in serum and other biological fluids.[6][8]
1. Materials and Reagents
2. Sample Preparation
-
Dilute 3.0 mL of serum with 3.0 mL of 0.15 M acetate buffer and sonicate for 10 minutes.[6]
-
Condition a C18 SPE cartridge by passing 3.0 mL of methanol followed by 3.0 mL of water.[6]
-
Load the diluted serum sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5.0 mL of water, followed by 2.0 mL of a 40:60 (v/v) methanol-water mixture.[6]
-
Elute the analyte with 3.0 mL of methanol.[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitute the residue in 300 µL of a 50:50 (v/v) methanol-water mixture and inject into the LC-MS/MS system.[6]
3. LC-MS/MS Conditions
-
Use the same or similar LC-MS/MS conditions as described in Protocol 1.
Quantitative Data Summary
The performance of various LC-MS/MS methods for the quantification of MPA in serum or plasma is summarized in the tables below.
Table 1: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Human Plasma | Human Serum |
| Extraction | LLE | LLE | LLE |
| Internal Standard | Megestrol Acetate | Not specified | Deoxycorticosterone Acetate |
| Linear Range | 0.10–8.0 µg/L[5] | 200–10,000 pg/mL[4][9] | 0.05–500 ng/mL[1] |
| LOQ | 40 ng/L[5] | 200 pg/mL[4][9] | 0.05 ng/mL[1] |
| LOD | Not Reported | Not Reported | 0.05 ng/mL[1] |
| Reference | [5] | [4][9] | [1] |
Table 2: Precision and Accuracy Data
| Method | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Method 1 | Not specified | < 9.0% | < 9.0% | Not Reported | [5] |
| Method 2 | LLOQ (200 pg/mL) | ≤ 15.2% | ≤ 15.2% | ≤ ±9.6% | [4][9] |
| Low (600 pg/mL) | ≤ 15.2% | ≤ 15.2% | ≤ ±9.6% | [4][9] | |
| Mid (1750 pg/mL) | ≤ 15.2% | ≤ 15.2% | ≤ ±9.6% | [4][9] | |
| High (8500 pg/mL) | ≤ 15.2% | ≤ 15.2% | ≤ ±9.6% | [4][9] | |
| Method 3 | Not specified | < 18.8% | Not Reported | 96.2 - 108.7% | [7] |
Table 3: Recovery Data
| Method | Relative Recovery (%) |
| Method 1 | 76.1%[5] |
| Method 2 | Not explicitly stated, but matrix effects were acceptable.[4][9] |
| Method 3 | Not explicitly stated, but the method was deemed robust.[1] |
Signaling Pathway Diagram
As this application note focuses on an analytical method, a signaling pathway is not directly applicable. The experimental workflow diagram provided earlier serves to visualize the logical steps of the analytical process.
Conclusion
The described LC-MS/MS methods provide sensitive, specific, and reliable quantification of medroxyprogesterone acetate in human serum. The choice between liquid-liquid extraction and solid-phase extraction will depend on laboratory preference, sample throughput requirements, and the desired level of sample cleanup. The provided protocols and performance data can serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating their own assays for MPA analysis.
References
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Variability and quantification of serum medroxyprogesterone acetate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific and sensitive determination of medroxyprogesterone acetate in human serum by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Medroxyprogesterone Acetate (MPA) Efficacy in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used in hormone therapy and as a contraceptive.[1] It is also utilized in the treatment of certain types of cancer, particularly endometrial and breast cancer.[2][3] MPA exerts its effects primarily by binding to and activating the progesterone receptor (PR), which in turn modulates the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.[4] This document provides detailed protocols for a suite of cell culture assays to evaluate the efficacy of MPA, enabling researchers to assess its therapeutic potential and elucidate its mechanisms of action.
Cell Viability and Proliferation Assays
Cell viability and proliferation assays are fundamental for determining the cytotoxic and cytostatic effects of MPA on cancer cells. The MTT assay is a widely used colorimetric method for this purpose.
Data Presentation: MPA IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for MPA in different cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Reference |
| T-47D | Breast Cancer | 0.04 nM (for 20% inhibition) | [4] |
| MCF-7 | Breast Cancer | > 100 nM (for 20% inhibition) | [4] |
| ZR 75-1 | Breast Cancer | > 100 nM (for 20% inhibition) | [4] |
| BT 474 | Breast Cancer | > 100 nM (for 20% inhibition) | [4] |
| MDA-MB-361 | Breast Cancer | > 100 nM (for 20% inhibition) | [4] |
| Ishikawa | Endometrial Cancer | Varies with resistance | [2] |
| LNCaP | Prostate Cancer | 2.632 +/- 0.103 µg/ml (6-MP) | [5] |
| 1-LN | Prostate Cancer | 1.023 +/- 0.082 µg/ml (6-MP) | [5] |
| DU 145 | Prostate Cancer | 1.023 +/- 0.082 µg/ml (6-MP) | [5] |
| PC3 | Prostate Cancer | 1.023 +/- 0.082 µg/ml (6-MP) | [5] |
*Note: 6-methylene progesterone (6MP) is a derivative of progesterone.
Experimental Protocol: MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Medroxyprogesterone acetate (MPA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
MPA Treatment: Prepare serial dilutions of MPA in complete medium. Remove the old medium from the wells and add 100 µL of the MPA dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve MPA, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each MPA concentration relative to the vehicle control. Plot the percentage of viability against the log of MPA concentration to determine the IC50 value.
Apoptosis Assays
Apoptosis, or programmed cell death, is a critical mechanism by which MPA can exert its anti-cancer effects. The Annexin V/Propidium Iodide (PI) assay is a common method to detect and quantify apoptosis.
Data Presentation: Effect of MPA on Apoptosis
| Cell Line | MPA Concentration | % Apoptotic Cells (Annexin V+) | Reference |
| Ishikawa | 10 µM | Increased apoptosis | |
| T47-D | 10 nM | Protective against serum-depletion induced apoptosis | [6] |
| MCF-7 | 10 nM | Protective against serum-depletion induced apoptosis | [6] |
Experimental Protocol: Annexin V/PI Apoptosis Assay
This protocol is based on standard procedures for Annexin V/PI staining followed by flow cytometry.[7][8][9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MPA
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of MPA for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
MPA can influence the progression of the cell cycle, often causing an arrest at specific phases, which contributes to its anti-proliferative effects.
Data Presentation: Effect of MPA on Cell Cycle Distribution
| Cell Line | MPA Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Reference |
| T-47D | 0.1-100 nM | Increased | Decreased | No significant change | [4] |
| MCF-7 | Not specified | Increased from 60% to 75% | Decreased | No significant change | [12] |
| HT29 | Not specified | Increased | Not specified | Not specified | [13] |
| HCT116 | Not specified | Increased | Not specified | Not specified | [13] |
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the standard procedure for cell cycle analysis using PI staining and flow cytometry.[14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MPA
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with MPA as described for the apoptosis assay.
-
Cell Harvesting: Collect cells by trypsinization.
-
Washing: Wash cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Migration and Invasion Assays
Assessing the effect of MPA on cell migration and invasion is crucial for understanding its potential to inhibit metastasis. The wound healing (scratch) assay and the Transwell (Boyden chamber) assay are standard methods for these investigations.
Data Presentation: Effect of MPA on Cell Migration and Invasion
| Assay | Cell Line | MPA Concentration | % Inhibition of Migration/Invasion | Reference |
| Wound Healing | Various | Dose-dependent | Quantitative data varies | [17][18][19][20][21] |
| Transwell Invasion | Ishikawa | 2.5 µmol/L | Decreased invasion | [2] |
| Transwell Invasion | Progestin-resistant Ishikawa | 2.5 µmol/L | Increased invasion | [2] |
Experimental Protocol: Wound Healing (Scratch) Assay
This protocol is a standard method for assessing collective cell migration.[17][18][19][20][21]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MPA
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
MPA Treatment: Add fresh medium containing different concentrations of MPA. Include a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points. The rate of wound closure is a measure of cell migration. Calculate the percentage of wound closure relative to the initial scratch area.
Experimental Protocol: Transwell Invasion Assay
This assay measures the ability of cells to invade through an extracellular matrix barrier.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
MPA
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or other basement membrane extract
-
Cotton swabs
-
Methanol or other fixative
-
Crystal violet stain
Procedure:
-
Insert Coating: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium containing different concentrations of MPA. Seed the cells into the upper chamber of the coated inserts.
-
Chemoattractant: Add complete medium (containing a chemoattractant like FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Take images of the stained cells and count the number of invading cells per field of view.
Gene and Protein Expression Analysis
To understand the molecular mechanisms underlying MPA's efficacy, it is essential to analyze its effects on the expression of key genes and proteins involved in the pathways it regulates. Quantitative Real-Time PCR (qPCR) and Western Blotting are standard techniques for this purpose.
Data Presentation: Effect of MPA on Gene and Protein Expression
| Target Gene/Protein | Cell Line | MPA Treatment | Change in Expression | Reference |
| Cyclin D1 | T-47D | Biphasic | Initial increase, then decrease | [22] |
| Cyclin E | HT29, HCT116 | Not specified | Decreased | [13] |
| p21(WAF1/CIP1) | HT29, HCT116 | Not specified | Increased | [13] |
| MMP2 | Ishikawa | 2.5 µmol/L | Decreased | [2] |
| MMP9 | Ishikawa | 2.5 µmol/L | Decreased | [2] |
| ERα | Progestin-resistant Ishikawa | 2.5 µmol/L | Decreased | [2] |
| PR-B | Progestin-resistant Ishikawa | 2.5 µmol/L | Decreased | [2] |
Experimental Protocol: Quantitative Real-Time PCR (qPCR)
This protocol provides a general workflow for analyzing gene expression changes.[23][24][25][26]
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from MPA-treated and control cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, SYBR Green or TaqMan master mix, and gene-specific primers for your target gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in MPA-treated cells compared to the control.
Experimental Protocol: Western Blotting
This protocol outlines the key steps for analyzing protein expression levels.[22][27][28][29]
Materials:
-
Treated and control cells
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control to determine the relative protein expression levels.
Visualization of Pathways and Workflows
Signaling Pathway: MPA-Mediated Progesterone Receptor Signaling
Experimental Workflow: In Vitro Evaluation of MPA Efficacy
References
- 1. Medroxyprogesterone Acetate | C24H34O4 | CID 6279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The effects of Provera on chemotherapy of uterine cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medroxyprogesterone acetate-driven increase in breast cancer risk might be mediated via cross-talk with growth factors in the presence of progesterone receptor membrane component-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of medroxyprogesterone acetate on proliferation and cell cycle kinetics of human mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Methylene progesterone is cytotoxic to human cancer cell lines independent of its 5-alpha-reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progesterone Enhances Sensitivity of Ovarian Cancer Cells to SN38 Through Inhibition of Topoisomerase I and Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. kumc.edu [kumc.edu]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Treatment of rat prostatic adenocarcinoma with medroxyprogesterone acetate (MPA): effects on growth and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Flow Cytometry Protocol [sigmaaldrich.com]
- 17. Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Migration versus Proliferation as Contributor to In Vitro Wound Healing of Vascular Endothelial and Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The Frequent Sampling of Wound Scratch Assay Reveals the “Opportunity” Window for Quantitative Evaluation of Cell Motility-Impeding Drugs [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. licorbio.com [licorbio.com]
- 23. researchgate.net [researchgate.net]
- 24. Protocol for qPCR analysis that corrects for cDNA amplification efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 25. gene-quantification.de [gene-quantification.de]
- 26. Considerations for accurate gene expression measurement by reverse transcription quantitative PCR when analysing clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Guide to western blot quantification | Abcam [abcam.com]
Application Notes and Protocols: Medroxyprogesterone Acetate in Endometriosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, affecting up to 10% of women of reproductive age.[1][2] The condition is associated with debilitating pelvic pain, infertility, and a reduced quality of life.[3] Research into the pathophysiology and treatment of endometriosis relies heavily on animal models that can replicate key aspects of the disease, such as the development of ectopic lesions, inflammation, and angiogenesis.[4][5]
Medroxyprogesterone acetate (MPA), a synthetic progestin, is a therapeutic agent used in the management of endometriosis.[6][7] Its primary mechanism involves binding to the progesterone receptor, which inhibits the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This action suppresses the ovulatory cycle, leading to a hypoestrogenic state that limits the proliferation of endometriotic lesions.[7] These application notes provide an overview and detailed protocols for utilizing MPA in established rodent models of endometriosis to evaluate its efficacy and mechanism of action.
Application Note 1: Experimental Models of Endometriosis
The choice of animal model is critical and depends on the specific research question. Rodent models are most common due to their cost-effectiveness and well-characterized physiology.
-
Autologous/Syngeneic Models: These are the most frequently used models. Uterine tissue from a donor animal is transplanted into the peritoneal cavity of the same animal (autologous) or a genetically identical recipient of the same strain (syngeneic).[4] This method has the advantage of high reproducibility and allows for the study of the disease in an immunocompetent host.[8] Lesions can be established by suturing uterine fragments to the abdominal wall or by intraperitoneal injection of a minced uterine tissue slurry.[8][9]
-
Heterologous (Xenograft) Models: In this approach, human endometrial tissue is transplanted into immunocompromised mice, such as nude or Rag2γ(c) mice.[4][10] This model is particularly valuable for studying the behavior of human endometriotic tissue directly and for testing therapies intended for clinical use.[4][10] Ovariectomized mice are often used and supplemented with estradiol to mimic the human hormonal environment and support lesion growth.[4]
Protocol 1: Surgical Induction of Endometriosis in a Rat Model (Autologous)
This protocol is adapted from established procedures for surgically inducing endometriosis in rats.[1][11]
Materials:
-
Adult female Sprague-Dawley rats (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Sterile saline solution
-
Betadine or other surgical scrub
-
Warming pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an approved protocol. Shave the abdominal area and sterilize the skin with a surgical scrub. Place the animal on a warming pad to maintain body temperature.
-
Laparotomy: Make a 2-3 cm midline incision through the skin and abdominal wall to expose the peritoneal cavity.
-
Uterine Horn Excision: Gently locate the left uterine horn. Ligate the horn at the uterotubal junction and just above the cervix. Excise the segment of the uterine horn between the ligatures.
-
Tissue Preparation: Place the excised uterine horn in a sterile petri dish containing sterile saline. Open the horn longitudinally and cut a small piece of endometrial tissue (approximately 2x2 mm).
-
Autotransplantation: Suture the endometrial tissue fragment to the intestinal mesentery or the inner abdominal wall using a single, non-absorbable suture. Ensure the endometrial side of the tissue faces the peritoneal cavity.
-
Closure: Close the abdominal wall in two layers (muscle and skin) using appropriate suture material.
-
Post-Operative Care: Administer analgesics as per institutional guidelines. Monitor the animal for signs of distress, infection, or pain. Allow the endometriotic lesions to establish and grow for a period of 2-4 weeks before initiating treatment. The estrous cycle stage at the time of surgery can influence lesion growth, with the diestrus stage often resulting in larger lesions.[1]
Application Note 2: MPA's Mechanism of Action in Endometriosis
MPA exerts its therapeutic effects through several mechanisms. The primary hormonal action involves suppressing the hypothalamic-pituitary-ovarian axis, which reduces systemic estrogen levels and thereby removes the key stimulus for endometriotic lesion growth.
Beyond its hormonal effects, MPA is thought to modulate local inflammatory and angiogenic processes within the peritoneal cavity. Endometriosis is associated with a pro-inflammatory microenvironment, with elevated levels of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[4][12] These factors promote the survival, proliferation, and vascularization of ectopic endometrial implants.[2][12][13] MPA's action helps to counteract this environment, leading to the atrophy of lesions.
Intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK1/2, p38, and JNK), are known to be activated in endometriosis and play a crucial role in cell proliferation, migration, and survival.[3][14][15] By reducing estrogenic stimulation, MPA indirectly dampens the activity of these pro-survival pathways in endometriotic cells.
Visualizing Workflows and Pathways
Experimental Workflow for Evaluating MPA Efficacy
Caption: Workflow for testing MPA in a rodent endometriosis model.
MPA's Primary Hormonal Mechanism of Action
Caption: MPA suppresses estrogen to induce lesion atrophy.
Key Intracellular Signaling in Endometriosis
Caption: Signaling pathways driving endometriosis progression.
Protocol 2: MPA Administration in a Rodent Model
This protocol provides guidance on preparing and administering MPA to rodents with induced endometriosis.
Materials:
-
Medroxyprogesterone acetate (injectable suspension)
-
Sterile vehicle (e.g., sterile saline or as specified by manufacturer)
-
Syringes and needles (e.g., 25-gauge)
-
Animal scale
Procedure:
-
Dosage Calculation: The dosage of MPA can vary. A study in mice used 2 mg/mouse administered via subcutaneous injection every 4 weeks.[16] For other rodents, dosages should be determined based on allometric scaling from human doses or from prior literature. Human doses range from 30 mg daily (oral) to 150 mg every 3 months (intramuscular).[6][17][18][19]
-
Preparation of MPA Solution: If using a depot formulation, ensure the vial is vigorously shaken to create a uniform suspension immediately before drawing the dose.[18] Dilute with a sterile vehicle if necessary to achieve the desired concentration for accurate dosing based on the animal's body weight.
-
Administration: Administer the calculated dose of MPA via the desired route (e.g., subcutaneous or intramuscular injection). The route should be consistent across all animals in the treatment group.
-
Treatment Schedule: The treatment duration should be sufficient to observe a therapeutic effect, typically ranging from 4 to 8 weeks in rodent models.[4] Administer injections at regular intervals as determined by the study design (e.g., weekly, bi-weekly).
-
Control Group: The control group should receive injections of the vehicle solution on the same schedule as the MPA-treated group.
Application Note 3: Efficacy of MPA in Preclinical Models
The primary endpoints for evaluating MPA efficacy in animal models are the size, weight, and number of established endometriotic lesions. Histological analysis is also crucial to assess the cellular characteristics of the lesions, looking for signs of glandular atrophy and stromal decidualization. Secondary endpoints often include the measurement of biomarkers in peritoneal fluid or serum, such as VEGF, IL-6, and TNF-α, which are indicative of angiogenic and inflammatory activity.[4]
Quantitative Data from Preclinical Studies
| Parameter | Animal Model | Treatment | Result | Significance | Reference |
| Uterine Corpus Weight | ICR Mouse (Endometrial Carcinogenesis Model) | MPA (2 mg/mouse, s.c., every 4 weeks for 5 cycles) | Significant decrease in uterine weight compared to estradiol-only treated group. | P < 0.05 | [16] |
| Incidence of Endometrial Adenocarcinoma | ICR Mouse (Endometrial Carcinogenesis Model) | MPA (2 mg/mouse, s.c., every 4 weeks for 5 cycles) | Significant decrease in the incidence of endometrial adenocarcinoma and atypical hyperplasia. | P < 0.001 | [16] |
| Proliferating Cell Nuclear Antigen (PCNA) Index | ICR Mouse (Endometrial Carcinogenesis Model) | MPA (2 mg/mouse, s.c., every 4 weeks for 5 cycles) | Tendency to decrease the PCNA-labeling index in endometrial glandular cells. | Not specified | [16] |
| Endometriotic Lesion Growth | Sprague Dawley Rat | Leuprolide (GnRH agonist) 1mg/kg s.c. every 4 weeks | Suppressed the growth of endometriosis-like lesions by 60%. | P < 0.05 | [1] |
Note: Data for GnRH agonist is included to provide a benchmark for expected lesion reduction with hormonal therapies in a validated rat model.
References
- 1. clinsurggroup.us [clinsurggroup.us]
- 2. Frontiers | Endometriosis-Associated Angiogenesis and Anti-angiogenic Therapy for Endometriosis [frontiersin.org]
- 3. Research advances in endometriosis-related signaling pathways: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent Models of Experimental Endometriosis: Identifying Mechanisms of Disease and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Management of endometriosis with oral medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Surgical Induction of Endometriosis in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The role of inflammation, oxidative stress, angiogenesis, and apoptosis in the pathophysiology of endometriosis | EndoNews [endonews.com]
- 13. Neutrophils and macrophages promote angiogenesis in the early stage of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of mitogen-activated protein kinase signaling pathway in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endometriosis - Wikipedia [en.wikipedia.org]
- 16. Inhibitory effects of medroxyprogesterone acetate on mouse endometrial carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 18. labeling.pfizer.com [labeling.pfizer.com]
- 19. drugs.com [drugs.com]
Medroxyprogesterone Acetate: A Tool for Investigating Hormone-Dependent Cancers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Medroxyprogesterone acetate (MPA) is a synthetic progestin that has been extensively used in the management of hormone-dependent cancers, particularly breast and endometrial cancer.[1][2] Its primary mechanism of action involves binding to and activating progesterone receptors (PRs), leading to a cascade of downstream signaling events that can modulate cell proliferation, differentiation, and apoptosis.[2][3] This document provides detailed application notes and experimental protocols for utilizing MPA as a tool to study the pathobiology of hormone-dependent cancers and to evaluate potential therapeutic strategies.
Mechanism of Action
MPA exerts its effects primarily through the progesterone receptor, a nuclear hormone receptor that acts as a ligand-activated transcription factor.[2] Upon binding MPA, the PR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[3] The PR dimer then binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[2]
Beyond this classical genomic pathway, MPA can also elicit rapid, non-genomic effects by activating signaling cascades at the cell membrane.[2] This can involve interactions with membrane-associated PRs and subsequent activation of kinase pathways such as the MAPK/ERK and PI3K/Akt pathways.[2][4] The interplay between the genomic and non-genomic actions of MPA contributes to its diverse and context-dependent effects on cancer cells.
Signaling Pathways Modulated by MPA
MPA has been shown to influence several key signaling pathways implicated in cancer progression. Understanding these pathways is crucial for elucidating the molecular mechanisms underlying MPA's effects.
Progesterone Receptor (PR) Signaling
The canonical PR signaling pathway is central to MPA's action. Upon activation by MPA, PR can regulate the expression of genes involved in cell cycle control, such as Cyclin D1 and the cyclin-dependent kinase inhibitor p21.[5][6]
Canonical Progesterone Receptor Signaling Pathway.
MAPK and PI3K/Akt Signaling
MPA can also trigger rapid, non-genomic signaling through the activation of the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathways.[4][7] These pathways are critical regulators of cell growth, survival, and proliferation. Activation of these pathways by MPA can be mediated through membrane-associated PRs and interactions with signaling molecules like Src.[2][4]
References
- 1. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 4. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biphasic effect of medroxyprogesterone-acetate (MPA) treatment on proliferation and cyclin D1 gene transcription in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
In Vitro Models for Assessing Medroxyprogesterone Acetate's Effect on Cervical Mucus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models for evaluating the impact of medroxyprogesterone acetate (MPA) on the biophysical and biochemical properties of cervical mucus. The following protocols and data are intended to facilitate reproducible and robust assessments of MPA's effects, which are critical for understanding its contraceptive efficacy and potential off-target effects.
Introduction
Medroxyprogesterone acetate (MPA), a synthetic progestin, is a widely used hormonal contraceptive. One of its primary mechanisms of action is the alteration of cervical mucus, rendering it hostile to sperm penetration. In vitro models are indispensable tools for elucidating the specific changes induced by MPA on cervical mucus properties, providing a controlled environment to study its effects independent of systemic physiological variables. These models are crucial for preclinical drug development, mechanistic studies, and the evaluation of new contraceptive formulations.
Key In Vitro Models and Assays
Several in vitro models and assays can be employed to assess the effects of MPA on cervical mucus. These can be broadly categorized into those that evaluate the direct effects on cervical epithelial cells and those that analyze the properties of cervical mucus or its surrogate.
2.1. Primary Human Cervical Epithelial Cell Culture
This model allows for the direct investigation of MPA's cellular and molecular effects on the cells responsible for mucus production.
2.2. Cervical Mucus Surrogate Models
Due to the limited availability and variability of human cervical mucus, synthetic or animal-derived mucus can be used as surrogates for certain biophysical assessments.
2.3. Ex Vivo Analysis of Cervical Secretions
Cervical secretions collected from women before and after MPA treatment can be analyzed for changes in various properties.[1]
Experimental Protocols
3.1. Protocol for Culturing Primary Human Cervical Epithelial Cells and MPA Treatment
This protocol describes the isolation and culture of primary human cervical epithelial cells to study the direct effects of MPA.
Materials:
-
Cervical biopsy tissue
-
Dulbecco's Modified Eagle's Medium (DMEM)/F-12 supplemented with fetal bovine serum (FBS), epidermal growth factor (EGF), insulin, and hydrocortisone
-
Collagenase type I
-
Trypsin-EDTA
-
Medroxyprogesterone acetate (MPA)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
6-well culture plates
Procedure:
-
Mince the cervical biopsy tissue into small pieces.
-
Digest the tissue with collagenase type I to release the epithelial cells.
-
Plate the isolated cells in supplemented DMEM/F-12 on collagen-coated 6-well plates.
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Once confluent, treat the cells with varying concentrations of MPA (e.g., 1 nM) or DMSO for a specified duration (e.g., 24-48 hours).
-
Harvest the cell culture supernatant for mucus protein analysis or lyse the cells for molecular assays.
3.2. Protocol for Measuring Cervical Mucus Viscosity
This protocol outlines the measurement of cervical mucus viscosity using a cone-and-plate viscometer.
Materials:
-
Cervical mucus sample or surrogate
-
Cone-and-plate viscometer
-
Sample loading spatula
-
Temperature-controlled chamber
Procedure:
-
Equilibrate the viscometer to 37°C.
-
Carefully place a small sample of the cervical mucus onto the plate of the viscometer.
-
Lower the cone into the sample, ensuring proper gap setting.
-
Allow the sample to thermally equilibrate for 5 minutes.
-
Initiate rotation of the cone at a defined shear rate.
-
Record the shear stress and calculate the viscosity.
-
Repeat measurements at different shear rates to assess the non-Newtonian properties of the mucus.
3.3. Protocol for Total Protein Quantification in Cervical Mucus (BCA Assay)
This protocol details the use of the Bicinchoninic Acid (BCA) assay to determine the total protein concentration in cervical mucus samples.[2][3][4][5]
Materials:
-
Cervical mucus sample
-
BCA Protein Assay Kit (containing BCA Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
Preparation of Standards: Prepare a serial dilution of BSA standards (e.g., 0, 25, 125, 250, 500, 750, 1000, 1500, 2000 µg/mL).
-
Sample Preparation: Dilute the cervical mucus samples with phosphate-buffered saline (PBS) to ensure the protein concentration falls within the range of the standard curve.
-
Assay:
-
Pipette 25 µL of each standard and unknown sample into a microplate well in triplicate.
-
Add 200 µL of the working reagent to each well.
-
Mix the plate thoroughly on a plate shaker for 30 seconds.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the standard curve to determine the protein concentration of the unknown samples.
3.4. Protocol for In Vitro Sperm Penetration Assay
This protocol describes a method to assess the ability of sperm to penetrate cervical mucus treated with MPA.
Materials:
-
Human semen sample of known good quality
-
Cervical mucus (treated with MPA or vehicle control)
-
Flat capillary tubes
-
Microscope
Procedure:
-
Fill flat capillary tubes with the MPA-treated or control cervical mucus.
-
Place one end of the capillary tube into a reservoir containing the semen sample.
-
Incubate at 37°C for a defined period (e.g., 90 minutes).
-
Microscopically examine the tube and measure the distance the vanguard sperm have migrated into the mucus.
-
The number of sperm at different distances can also be counted to provide a more detailed analysis.
Data Presentation
The following tables summarize quantitative data on the effects of MPA on cervical mucus properties.
Table 1: Effect of Depot Medroxyprogesterone Acetate (DMPA) on Cervical Mucus Score and Sperm Penetration
| Time Post-Injection | Cervical Mucus Score (Median) | Sperm Penetration > 1 cm (% of subjects) |
| Baseline | 7 | 76.7 |
| 6 hours | 6 | 60.0 |
| 12 hours | 4 | 33.3 |
| 24 hours | 2 | 13.3 |
| 3 days | 1 | 6.7 |
| 7 days | 0 | 3.3 |
Source: Adapted from Bahamondes et al., Contraception, 2000.
Table 2: Effect of Hormonal Contraceptives on Cervicovaginal Lavage (CVL) Properties
| Group | Viscosity (cP) (Mean ± SD) | Total Protein (mg/mL) (Mean ± SD) |
| No Hormonal Contraception | 1.2 ± 0.3 | 1.5 ± 0.8 |
| DMPA Users | 1.8 ± 0.9 | 0.8 ± 0.5 |
| LNG-IUD Users | 1.7 ± 0.7 | 1.9 ± 1.0 |
Source: Adapted from Misra et al., PLoS One, 2013.[6]
Visualization of Pathways and Workflows
5.1. Signaling Pathway of Medroxyprogesterone Acetate in Cervical Epithelial Cells
MPA, a synthetic progestin, primarily exerts its effects by binding to the progesterone receptor (PR). In cervical epithelial cells, this interaction initiates a signaling cascade that alters gene expression, leading to changes in mucus production and composition.
Caption: MPA signaling pathway in cervical epithelial cells.
5.2. Experimental Workflow for Assessing MPA's Effect on Cervical Mucus
The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of MPA on cervical mucus.
Caption: In vitro experimental workflow.
Conclusion
The in vitro models and protocols described provide a robust framework for investigating the effects of medroxyprogesterone acetate on cervical mucus. By employing these methods, researchers can gain valuable insights into the contraceptive mechanisms of MPA and assess the potential impact of new progestin-based formulations on this critical physiological barrier. Consistent application of these standardized protocols will enhance the comparability and reliability of data across different studies, ultimately contributing to the development of safer and more effective contraceptive options.
References
- 1. mdpi.com [mdpi.com]
- 2. web.stanford.edu [web.stanford.edu]
- 3. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 4. frederick.cancer.gov [frederick.cancer.gov]
- 5. scribd.com [scribd.com]
- 6. The Effects of Reproductive Hormones on the Physical Properties of Cervicovaginal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Medroxyprogesterone Acetate (MPA) Solubility Challenges
Welcome to the technical support center for researchers working with Medroxyprogesterone Acetate (MPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of MPA's low solubility in aqueous solutions. Medroxyprogesterone acetate is a crystalline powder that is practically insoluble in water, with a reported solubility of less than 1 mg/mL, and more specifically around 0.00221 mg/mL[1][2][3][4][5][6]. This guide offers detailed protocols and data to help you successfully formulate MPA for your research needs.
Frequently Asked Questions (FAQs) - General
Q1: Why is Medroxyprogesterone Acetate (MPA) so difficult to dissolve in aqueous solutions?
A1: MPA is a synthetic derivative of progesterone, a steroid hormone.[1] Its chemical structure is highly lipophilic (fat-loving) and hydrophobic (water-fearing), making it inherently insoluble in water.[2][7][8] To achieve desired concentrations for experiments, specialized formulation strategies are required.
Q2: I've dissolved my MPA in DMSO, but it precipitates when I add it to my aqueous cell culture media. What's happening?
A2: This is a common issue known as "crashing out." When a concentrated stock of a hydrophobic compound in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the solvent environment changes drastically. The aqueous buffer cannot maintain the solubility of the MPA, causing it to precipitate. The troubleshooting sections below offer strategies like using co-solvents and cyclodextrins to prevent this.
Q3: Which solubilization strategy is best for my experiment?
A3: The optimal strategy depends on your experimental context:
-
In Vitro Cell-Based Assays: Co-solvent systems and cyclodextrin complexes are most common. They are relatively simple to prepare and ensure the drug is in a dissolved state when introduced to the cells.
-
In Vivo Animal Studies: Nanoparticle suspensions or more complex co-solvent systems designed for injection are often preferred to control the drug's release profile and bioavailability.[9] Formulations for parenteral administration often involve creating a sterile aqueous suspension of MPA microcrystals.[10][11]
Strategy 1: Co-Solvent Systems
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar solutes by reducing the overall polarity of the solvent system.
Co-Solvents: FAQs
Q1: What are the most common co-solvents used for MPA?
A1: Dimethyl sulfoxide (DMSO) and ethanol are frequently used to prepare initial concentrated stock solutions.[5][12] For final formulations, especially for in vivo use, polyethylene glycols (e.g., PEG300, PEG 6000), Tween-80, and propylene glycol are often employed to maintain solubility and improve tolerability.[4][13][14]
Q2: How much can co-solvents improve MPA solubility?
A2: The improvement is substantial. While practically insoluble in water, MPA solubility can be increased to ≥1 mg/mL in specific co-solvent systems.
Data Presentation: MPA Solubility in Various Solvents
| Solvent/System | Reported Solubility (at 25°C unless noted) |
| Water | < 0.1 mg/mL (insoluble)[5][13]; ~0.00221 mg/mL[3] |
| Ethanol | 5 - 10 mg/mL[5][13][12] |
| DMSO | 9 - 12 mg/mL[5][13][12] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL[13][12] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL[13] |
Experimental Protocol: Preparing an MPA Co-Solvent Formulation for In Vivo Use
This protocol is adapted from a common formulation used for parenteral administration in animal studies.[13][12]
Objective: To prepare a 1 mg/mL clear solution of MPA.
Materials:
-
Medroxyprogesterone Acetate (MPA) powder
-
DMSO (Hygroscopic, use newly opened)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 10 mg/mL MPA stock in DMSO: Dissolve 10 mg of MPA in 1 mL of DMSO. Use sonication or gentle warming (up to 60°C) if necessary to ensure it is fully dissolved and the solution is clear.[13]
-
Sequential Co-Solvent Addition: To prepare 1 mL of the final working solution, follow these steps in order, ensuring the solution is mixed thoroughly after each addition. a. Start with 400 µL of PEG300. b. Add 100 µL of your 10 mg/mL MPA stock solution in DMSO. Mix until uniform. c. Add 50 µL of Tween-80. Mix until the solution is clear. d. Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Final Check: The final solution should be clear. If precipitation occurs, gentle warming or sonication can be used to aid dissolution. It is recommended to prepare this working solution fresh on the day of use.[13]
Visualization: Co-Solvent Formulation Workflow
Caption: Sequential workflow for preparing a 1 mg/mL MPA co-solvent solution.
Co-Solvents: Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation during preparation | Incorrect order of solvent addition; insufficient mixing; poor quality reagents. | Follow the sequential addition protocol strictly. Ensure each component is fully mixed before adding the next. Use fresh, high-purity solvents, especially for DMSO which is hygroscopic.[13] |
| Final solution is cloudy or hazy | Micro-precipitation; incomplete dissolution. | Use gentle warming or sonication on the final solution to aid dissolution.[13] If it persists, consider filtering through a 0.22 µm syringe filter, but be aware this may remove some undissolved drug. |
| Precipitation after storage | The formulation is not stable at the storage temperature (e.g., 4°C). | Prepare the working solution fresh on the day of use.[13] Avoid cold storage unless stability has been confirmed. |
Strategy 2: Cyclodextrin Inclusion Complexes
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules like MPA, forming an "inclusion complex" that is significantly more water-soluble.
Cyclodextrins: FAQs
Q1: How does a cyclodextrin make MPA soluble?
A1: The hydrophobic MPA molecule gets entrapped within the hydrophobic cavity of the CD. The resulting complex presents the hydrophilic exterior of the CD to the water, rendering the entire complex water-soluble. This process does not chemically alter the MPA molecule.[15][16]
Q2: Which cyclodextrin is best for MPA?
A2: Modified β-cyclodextrins are commonly used due to their cavity size and enhanced solubility compared to natural β-CD. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent choices.[15][17][18] A formulation using 20% SBE-β-CD in saline has been shown to effectively solubilize MPA.[13]
Experimental Protocol: Phase Solubility Study
This protocol allows you to determine the stoichiometry and stability constant of your MPA-CD complex, helping to optimize the formulation. The method is based on the Higuchi and Connors technique.[19]
Objective: To determine the effect of increasing cyclodextrin concentration on the apparent solubility of MPA.
Materials:
-
Medroxyprogesterone Acetate (MPA) powder
-
Your chosen cyclodextrin (e.g., HP-β-CD)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vials or tubes, shaker/incubator, 0.22 µm syringe filters, UV-Vis Spectrophotometer.
Procedure:
-
Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Add Excess MPA: Add an excess amount of MPA powder to a fixed volume of each CD solution in separate vials. "Excess" means adding enough solid so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C). Allow the suspensions to equilibrate for a sufficient time (typically 24-72 hours) until the concentration of dissolved MPA in the liquid phase becomes constant.
-
Sample Collection: After equilibration, allow the vials to stand so the excess MPA can settle. Carefully withdraw an aliquot from the supernatant of each vial.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microcrystals.
-
Quantification: Dilute the filtered samples appropriately with a suitable solvent (e.g., ethanol) and measure the concentration of MPA using a UV-Vis spectrophotometer at its λmax (~241 nm).[6][19]
-
Data Analysis: Plot the total concentration of dissolved MPA (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram will reveal the complex stoichiometry and can be used to calculate the stability constant (Kc).
Visualization: MPA-Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a hydrophobic MPA molecule within a cyclodextrin host.
Cyclodextrins: Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low solubility enhancement | Incorrect type of CD; suboptimal stoichiometry; insufficient equilibration time. | Test different CD derivatives (HP-β-CD, SBE-β-CD). Perform a phase solubility study to find the optimal CD concentration. Ensure your equilibration step is long enough to reach a steady state. |
| Precipitate forms in the final solution | The solubility limit of the complex itself has been exceeded; presence of unreacted natural β-CD in a modified CD preparation. | Do not exceed the solubility limit determined by your phase solubility study. If using a modified CD like HP-β-CD, ensure it is of high purity, as trace amounts of unmodified β-CD can form a less soluble complex with progesterone-like molecules and precipitate.[19] |
| Inconsistent results in phase solubility study | Temperature fluctuations; inaccurate quantification; insufficient filtration. | Maintain a constant temperature during equilibration. Validate your analytical method for MPA quantification. Use a small-pore (0.22 µm) filter and filter quickly to prevent cooling-induced precipitation. |
Strategy 3: Nanoparticle Formulations
Reducing the particle size of MPA to the nanometer range dramatically increases its surface area, which can enhance the dissolution rate. This is particularly useful for creating stable, long-acting injectable suspensions.
Nanoparticles: FAQs
Q1: What is the main principle behind using nanoparticles to improve solubility?
A1: While nanoparticle formation doesn't typically increase the equilibrium solubility, it significantly increases the dissolution rate according to the Noyes-Whitney equation. For poorly soluble drugs, a faster dissolution rate can greatly improve bioavailability. Nanoparticle engineering is a promising approach for enhancing the dissolution of such compounds.[20]
Q2: What methods are used to produce MPA nanoparticles?
A2: Common methods include "top-down" approaches like media milling and "bottom-up" approaches like anti-solvent precipitation.[21] Anti-solvent precipitation, where a solution of the drug is mixed with a non-solvent to cause controlled precipitation, has been successfully used to create MPA microcrystals of specific shapes and sizes.[22]
Experimental Protocol: Preparing MPA Microcrystals via Anti-Solvent Precipitation
This protocol is based on a method for producing cubic MPA microcrystals suitable for injectable formulations.[22]
Objective: To prepare sterile MPA microcrystals by controlled precipitation.
Materials:
-
Medroxyprogesterone Acetate (MPA) powder
-
Acetonitrile (Solvent)
-
Sterile Water (Anti-solvent)
-
Ultrasonic bath/probe
Procedure:
-
Prepare MPA Solution: Dissolve MPA in acetonitrile to create a saturated or near-saturated solution.
-
Set Up Anti-Solvent: Place the desired volume of sterile water into a sterile beaker. The ratio of solvent to anti-solvent is critical. For cubic crystals, a ratio of 1:4 (v/v) acetonitrile to water has been reported.[22]
-
Controlled Precipitation: While vigorously stirring the water (the anti-solvent), add the MPA-acetonitrile solution dropwise. To achieve smaller, more uniform particles, this process should be conducted under ultrasonic conditions.[22]
-
Crystal Growth/Maturation: Continue stirring for a defined period after all the solvent has been added to allow the crystals to mature.
-
Harvesting: Collect the precipitated MPA microcrystals by filtration or centrifugation.
-
Washing & Drying: Wash the collected crystals with sterile water to remove residual acetonitrile and then dry them under appropriate conditions (e.g., vacuum oven).
-
Final Formulation: The dried, sterile microcrystals can then be suspended in a sterile aqueous vehicle containing wetting agents (e.g., Polysorbate 80) and viscosity modifiers to create the final injectable suspension.[10]
Visualization: Anti-Solvent Precipitation Workflow
Caption: Workflow for preparing MPA microcrystals via anti-solvent precipitation.
Nanoparticles: Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Large, non-uniform particles | Addition rate of solvent is too fast; insufficient mixing energy; inappropriate solvent:anti-solvent ratio. | Slow down the addition rate of the drug solution. Increase the stirring speed or the power of the sonicator. Experiment with different solvent:anti-solvent ratios; a higher ratio (e.g., 1:20 vs 1:4) can lead to different crystal habits.[22] |
| Crystals are aggregating/clumping | Lack of a suitable stabilizer in the anti-solvent. | For some nanoparticle preparations, adding a stabilizer (e.g., PVP, Poloxamer-188) to the anti-solvent before precipitation can prevent aggregation.[10][20] |
| Low product yield | Some MPA remains dissolved in the final solvent/anti-solvent mixture. | Increase the proportion of the anti-solvent to further decrease MPA solubility in the final mixture. Ensure the system is cooled, as solubility often decreases at lower temperatures. |
References
- 1. Medroxyprogesterone Acetate Injectable Suspension, USP [dailymed.nlm.nih.gov]
- 2. Medroxyprogesterone Acetate | C24H34O4 | CID 6279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. How to prepare stable medroxyprogesterone acetate suspension | Magis Pharma [magis-pharma.be]
- 5. selleckchem.com [selleckchem.com]
- 6. nhathuocngocanh.com [nhathuocngocanh.com]
- 7. Medroxyprogesterone Acetate | 71-58-9 [chemicalbook.com]
- 8. Distinct Solubilization Mechanisms of Medroxyprogesterone in Gemini Surfactant Micelles: A Comparative Study with Progesterone [mdpi.com]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
- 11. extranet.who.int [extranet.who.int]
- 12. Medroxyprogesterone Acetate | Progestin Receptor | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. dovepress.com [dovepress.com]
- 15. mdpi.com [mdpi.com]
- 16. oatext.com [oatext.com]
- 17. researchgate.net [researchgate.net]
- 18. The Solubility-Permeability Trade-Off of Progesterone With Cyclodextrins Under Physiological Conditions: Experimental Observations and Computer Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. phexcom.com [phexcom.com]
- 20. researchgate.net [researchgate.net]
- 21. asiapharmaceutics.info [asiapharmaceutics.info]
- 22. Preparation of sterile long-acting injectable medroxyprogesterone acetate microcrystals based on anti-solvent precipitation and crystal habit control - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Depo-Provera Injection Protocols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Depo-Provera (depot medroxyprogesterone acetate). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on optimizing injection protocols for sustained release.
Frequently Asked Questions (FAQs)
Q1: What are the standard injection protocols for Depo-Provera in a research setting?
A1: The standard protocols for Depo-Provera administration depend on the formulation being used.
-
Depo-Provera® Intramuscular (IM): The recommended dose is 150 mg administered every 3 months (13 weeks) via deep intramuscular injection.[1][2] The injection should be given in the gluteal or deltoid muscle.[1][2] It is crucial to rotate the injection sites with each administration.[1][2]
-
depo-subQ provera 104® Subcutaneous (SC): The recommended dose is 104 mg administered every 12 to 14 weeks via subcutaneous injection into the anterior thigh or abdomen.[3]
For both formulations, the vial or pre-filled syringe should be shaken vigorously immediately before use to ensure a uniform suspension.[1][2]
Q2: What is the expected pharmacokinetic profile of Depo-Provera following injection?
A2: Following a single 150 mg intramuscular injection of Depo-Provera, medroxyprogesterone acetate (MPA) concentrations gradually increase for about three weeks, reaching peak plasma concentrations of 1 to 7 ng/mL.[4] Subsequently, the levels decrease exponentially and become undetectable between 120 to 200 days post-injection.[4] The subcutaneous formulation, Depo-SubQ Provera 104, results in a different pharmacokinetic profile, with a lower peak concentration compared to the intramuscular route.[5]
Q3: What are the key signaling pathways activated by medroxyprogesterone acetate (MPA)?
A3: Medroxyprogesterone acetate, the active component of Depo-Provera, primarily exerts its effects by binding to the progesterone receptor (PR). This interaction modulates the transcription of target genes, leading to its contraceptive and therapeutic effects. MPA is also known to interact with other steroid receptors, which can contribute to its broader biological activity.
Troubleshooting Guides
Issue 1: Variability in Sustained Release Profiles
Problem: Inconsistent or unpredictable release of medroxyprogesterone acetate, leading to variable subject responses.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Suspension Homogenization | Ensure the vial or pre-filled syringe is vigorously shaken for at least one minute immediately before administration to create a uniform suspension.[2][6][7] |
| Incorrect Injection Technique | For IM injections, ensure deep muscle injection into the gluteal or deltoid muscle. For SC injections, ensure administration into the subcutaneous tissue of the anterior thigh or abdomen.[3][7][8] Avoid inadvertent subcutaneous injection for IM doses by using a needle of appropriate length based on the subject's body habitus.[1][2] |
| Injection Site Issues | Rotate injection sites for each administration to avoid tissue irritation and potential alterations in absorption.[1][2][9] Do not massage the injection site after administration, as this may accelerate drug absorption and alter the sustained-release profile.[7][10] |
| Formulation Characteristics | The particle size of the MPA crystals is a key parameter controlling the release rate.[11] If developing a new formulation, consider the impact of crystal size and morphology on the dissolution profile.[12] |
Experimental Workflow for Investigating Release Variability:
Issue 2: Injection Site Reactions
Problem: Subjects experience pain, inflammation, nodules, or skin dimpling at the injection site.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Injection Technique | Administer the injection slowly to minimize discomfort.[8] Ensure the muscle is relaxed during IM injection.[9] Use a new, sterile needle for each injection.[8] |
| Irritation from the Formulation | Rotate injection sites with each dose to prevent tissue irritation.[9] Applying a cold compress to the site after injection for 10-15 minutes may help reduce swelling and pain.[9] |
| Infection | Maintain a strict aseptic technique during administration, including proper hand washing and cleaning the injection site with an alcohol wipe.[8] Monitor for signs of infection such as increasing redness, warmth, swelling, or pus, and consult a healthcare professional if these occur.[9] |
Issue 3: Irregular Bleeding
Problem: Subjects experience unpredictable spotting or prolonged bleeding, a common side effect of Depo-Provera.[1][13][14]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hormonal Fluctuation | Reassure subjects that irregular bleeding is common, especially during the first few months of use, and often decreases over time.[1][14] |
| Endometrial Changes | For persistent or heavy bleeding, consider short-term treatment with nonsteroidal anti-inflammatory drugs (NSAIDs). A typical research protocol might involve ibuprofen 800 mg three times daily for 5 days.[11] |
| Low Estrogen Levels | If NSAIDs are ineffective or contraindicated, short-term estrogen supplementation may be considered. A potential protocol is 0.02 mg of ethinyl estradiol daily for 10 days.[11] Routine or long-term use of supplemental estrogen is not recommended.[15] |
Data Presentation
Table 1: Comparative Pharmacokinetics of Intramuscular vs. Subcutaneous Depo-Provera
| Parameter | Depo-Provera IM (150 mg) | depo-subQ provera 104 (104 mg) |
| Peak Concentration (Cmax) | 1 to 7 ng/mL | Lower than IM formulation |
| Time to Peak (Tmax) | ~3 weeks | ~1 week |
| Dosing Interval | 13 weeks | 12 to 14 weeks |
| Injection Site | Gluteal or deltoid muscle | Anterior thigh or abdomen |
Source: Data compiled from multiple sources.[1][2][3][4][5]
Experimental Protocols
Protocol 1: In Vitro Release Testing of Medroxyprogesterone Acetate Injectable Suspension
Objective: To assess the in vitro release rate of medroxyprogesterone acetate from a suspension formulation.
Methodology:
This protocol is adapted from methods described for in vitro release testing of long-acting injectable suspensions.[16][17]
-
Apparatus: USP Apparatus 2 (paddle) with enhancer cells or USP Apparatus 4 (flow-through cell) with semisolid adapters.[16][17]
-
Release Medium: A buffered solution containing a surfactant to ensure sink conditions, for example, 1% w/v sodium dodecyl sulfate (SDS) in phosphate-buffered saline (PBS) at pH 7.4.[18]
-
Procedure (using USP Apparatus 2 with enhancer cells): a. Assemble the enhancer cells with a suitable membrane (e.g., with a 2.7 µm pore size).[18] b. Accurately load a known volume of the MPA suspension into the donor chamber of the enhancer cell. c. Place the enhancer cells in the dissolution vessels containing the release medium maintained at 37°C. d. Set the paddle speed to a specified rate (e.g., 120 rpm).[18] e. At predetermined time points, withdraw samples from the release medium and replace with fresh medium to maintain a constant volume. f. Analyze the samples for MPA concentration using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to generate the in vitro release profile.
Protocol 2: Preparation and Characterization of Medroxyprogesterone Acetate Nanoparticles
Objective: To prepare and characterize medroxyprogesterone acetate-loaded nanoparticles for sustained release.
Methodology:
This protocol is based on the anti-solvent precipitation method.[12][19]
-
Preparation of Nanoparticles: a. Dissolve medroxyprogesterone acetate in a suitable organic solvent (e.g., acetonitrile). b. Prepare an aqueous solution containing a stabilizer (e.g., a surfactant or polymer). c. Add the MPA-organic solvent solution dropwise to the aqueous stabilizer solution under constant stirring or sonication. This will cause the MPA to precipitate as nanoparticles.
-
Characterization: a. Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS). b. Morphology: Visualize the shape and surface morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM). c. Drug Loading and Encapsulation Efficiency: Quantify the amount of MPA loaded into the nanoparticles. This can be done by dissolving a known amount of the nanoparticle formulation and analyzing the MPA content using a validated analytical method. d. In Vitro Release: Perform in vitro release studies as described in Protocol 1 to evaluate the sustained release characteristics of the nanoparticle formulation.
Workflow for Nanoparticle Formulation and Evaluation:
References
- 1. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 2. pfizermedical.com [pfizermedical.com]
- 3. picck.org [picck.org]
- 4. jddtonline.info [jddtonline.info]
- 5. Clinical trial to evaluate pharmacokinetics and pharmacodynamics of medroxyprogesterone acetate after subcutaneous administration of Depo-Provera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Instructions on Depo Provera | Health and Human Services North Dakota [hhs.nd.gov]
- 7. nationalfamilyplanning.org [nationalfamilyplanning.org]
- 8. doctormedica.co [doctormedica.co]
- 9. maylips.com [maylips.com]
- 10. Mayo Clinic [amerikanhastanesi.org]
- 11. Dealing with Depo: you can manage bleeding with estrogen, ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of sterile long-acting injectable medroxyprogesterone acetate microcrystals based on anti-solvent precipitation and crystal habit control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to stop bleeding from the Depo-Provera shot: 5 simple remedies [medicalnewstoday.com]
- 14. researchgate.net [researchgate.net]
- 15. medsafe.govt.nz [medsafe.govt.nz]
- 16. In vitro release testing method development for long-acting injectable suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. complexgenerics.org [complexgenerics.org]
- 19. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of medroxyprogesterone acetate injectable suspension
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with medroxyprogesterone acetate (MPA) injectable suspensions. Our goal is to help you address and manage batch-to-batch variability to ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in medroxyprogesterone acetate injectable suspensions?
A1: Batch-to-batch variability in MPA injectable suspensions is a multifactorial issue. The most critical parameters influencing product performance include the particle size distribution (PSD) of the active pharmaceutical ingredient (API), the formulation's rheological properties, and the potential for particle aggregation or flocculation.[1][2] Variations in the manufacturing process, raw material attributes (including excipients), and storage conditions can all contribute to inconsistencies between batches.[3][4]
Q2: How does particle size distribution impact the in vivo performance of MPA suspensions?
A2: The particle size of the suspended MPA is inversely related to its dissolution rate; smaller particles generally have a larger surface area, leading to faster dissolution and potentially higher initial plasma concentrations (Cmax).[5] Conversely, larger particles will dissolve more slowly, which can alter the pharmacokinetic profile and delay the therapeutic effect.[6] Inconsistent PSD can therefore lead to significant differences in bioavailability and therapeutic efficacy between batches.[1][6]
Q3: What is flocculation, and how does it affect the suspension?
A3: Flocculation is the formation of loose aggregates of particles in the suspension.[7] This phenomenon can be reversible and is often influenced by shear forces, such as those experienced during injection.[7][8] Flocculated particles may exhibit different dissolution characteristics than primary, deflocculated particles.[7][8] For instance, deflocculated particles have been shown to dissolve significantly faster than their flocculated counterparts, which can introduce variability in drug release and bioavailability.[7][8]
Q4: Why is dissolution testing for long-acting injectable suspensions like MPA so challenging?
A4: Establishing a reliable in vitro-in vivo correlation (IVIVC) for long-acting injectables is notoriously difficult.[9][10] Standard dissolution apparatus, such as USP Apparatus 2 (paddle), often fail to mimic the in vivo environment of an intramuscular injection, where fluid flow is minimal.[11] These methods can generate high shear, which may not be clinically relevant and can lead to misleading in vitro data.[11] As a result, novel methods and apparatus modifications, such as the use of adapters in USP Apparatus 4, are being explored to improve the predictive power of dissolution testing.[9][10]
Q5: What are the key rheological properties to monitor for MPA injectable suspensions?
A5: The critical rheological properties for an injectable suspension are its viscosity, syringeability, and physical stability. The suspension should have a high viscosity at rest to minimize particle settling and ensure dose uniformity, but it must also be shear-thinning to allow for easy passage through a syringe and needle upon administration.[12][13] Oscillatory rheology can also provide insights into the viscoelastic properties of the suspension, which relate to its structure and stability.[14][15]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the batch-to-batch variability of MPA injectable suspensions.
Issue 1: Inconsistent Pharmacokinetic (PK) Profiles Between Batches
-
Symptom: Significant variations in Cmax, Tmax, or AUC are observed in preclinical or clinical studies with different batches of MPA suspension.
-
Potential Cause & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Particle Size Distribution (PSD) Variation | 1. Perform comparative PSD analysis on all batches using laser diffraction. Ensure the method is validated and accounts for potential shear-induced de-agglomeration. 2. Review the API milling or crystallization process to identify sources of PSD variability. |
| Inconsistent Dissolution Rates | 1. Conduct comparative in vitro release testing (IVRT) using a discriminating method, such as USP Apparatus 4 with appropriate adapters.[16] 2. Correlate dissolution profiles with the observed PK data to establish a potential IVIVC. |
| Flocculation/Aggregation State | 1. Visually inspect the suspension for signs of caking or aggregation. 2. Use microscopy to assess the degree of flocculation. 3. Evaluate the impact of pre-injection shaking protocols on the final dispersed state. |
Issue 2: Poor Syringeability or Injectability
-
Symptom: Difficulty in drawing the suspension into the syringe or expelling it through the needle. Clogging of the needle may occur.
-
Potential Cause & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| High Viscosity | 1. Measure the viscosity of the suspension using a rheometer. Compare the viscosity profiles of problematic and acceptable batches under a range of shear rates. 2. Review the concentration and grade of viscosity-modifying excipients in the formulation.[17] |
| Particle Agglomeration | 1. Analyze the PSD for the presence of oversized particles or agglomerates that could block the needle. 2. Assess the effectiveness of the wetting agents and stabilizers in the formulation. |
| Inadequate Shear-Thinning Behavior | 1. Perform a full rheological characterization to determine if the suspension exhibits sufficient shear-thinning properties. The viscosity should decrease significantly under the high shear conditions of injection.[12] |
Issue 3: Inconsistent In Vitro Release Testing (IVRT) Results
-
Symptom: High variability in dissolution profiles for the same batch or between different batches, leading to poor reproducibility.
-
Potential Cause & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Inappropriate Dissolution Method | 1. Evaluate if the chosen dissolution apparatus and conditions (e.g., agitation rate) are introducing excessive shear and variability.[11] 2. Consider using a lower-shear method, such as USP Apparatus 4 with specialized adapters for long-acting injectables, which has shown improved reproducibility.[9][10] |
| Sample Handling and Introduction | 1. Standardize the procedure for resuspending the product before sampling. 2. Ensure the sample is introduced into the dissolution vessel in a consistent and controlled manner. |
| Variability in Flocculation State | 1. The degree of flocculation can be highly sensitive to handling and shear.[7][8] Minimize pre-test agitation and standardize all handling steps to ensure a consistent flocculation state at the start of the test. |
Data Presentation
The following tables summarize key parameters for a typical 150 mg/mL MPA injectable suspension and the potential impact of their variability.
Table 1: Typical Formulation Composition
| Component | Function | Typical Concentration |
| Medroxyprogesterone Acetate | Active Pharmaceutical Ingredient | 150 mg/mL[18] |
| Polyethylene Glycol (PEG) 3350 | Suspending/Viscosity Agent | ~28.9 mg/mL[18] |
| Polysorbate 80 | Wetting Agent/Surfactant | ~2.41 mg/mL[18] |
| Sodium Chloride | Tonicity Agent | ~8.68 mg/mL[18] |
| Methylparaben | Preservative | ~1.37 mg/mL[18] |
| Propylparaben | Preservative | ~0.150 mg/mL[18] |
| Water for Injection | Vehicle | q.s. to 1 mL[18] |
Table 2: Critical Quality Attributes and Impact of Variability
| Parameter | Typical Specification/Range | Impact of Deviation |
| Particle Size (D50) | Micronized; specific range is formulation-dependent. | Smaller particles: Faster dissolution, potential for higher Cmax.[6] Larger particles: Slower dissolution, may delay or reduce drug exposure.[6] |
| Viscosity (at low shear) | Formulation-dependent; sufficient to prevent settling. | Too low: Particle settling, dose inhomogeneity. Too high: Poor resuspendability and syringeability.[12] |
| Dissolution (IVRT) | Method and product-specific acceptance criteria. | Poor correlation with in vivo performance is common; high variability can mask true batch differences.[9][10] |
| Assay | 90.0% - 110.0% of label claim | Out of specification: Incorrect dosage administered, impacting safety and efficacy. |
| pH | Typically between 3.0 and 7.0 | May affect API stability and suspension properties. |
Experimental Protocols
Methodology 1: Particle Size Distribution by Laser Diffraction
This protocol provides a general framework for analyzing the particle size distribution of MPA in an injectable suspension. Method development and validation are critical.[19]
-
Sample Preparation:
-
Ensure the suspension is uniformly redispersed by gentle, but thorough, inversion or shaking as per the product instructions. Avoid vigorous shaking that could introduce air bubbles.
-
Select a suitable dispersant in which MPA is practically insoluble to prevent dissolution during measurement. Isopropyl myristate or silicone oil are potential candidates. The dispersant should be saturated with MPA if necessary.
-
-
Instrument Setup (e.g., Malvern Mastersizer):
-
Use a wet dispersion unit.
-
Set the pump/stir speed to a level that maintains a stable suspension without causing particle attrition or de-agglomeration due to excessive shear. This must be determined experimentally.
-
If necessary, a short pulse of sonication can be used to break up loose agglomerates. The duration and power of sonication must be carefully optimized to ensure only unwanted agglomerates are dispersed, not primary crystals.
-
-
Measurement:
-
Add the dispersant to the measurement cell and obtain a background reading.
-
Add the MPA suspension dropwise until the target obscuration (typically 5-15%) is reached. The optimal obscuration should be determined during method development to avoid multiple scattering effects.[20]
-
Acquire at least three replicate measurements for each sample.
-
-
Data Analysis:
-
Use the Mie theory for data analysis, inputting the appropriate refractive indices for MPA and the dispersant.
-
Report the volume-based distribution, including the D10, D50, and D90 values. The span ((D90-D10)/D50) can be used to describe the width of the distribution.[4]
-
Methodology 2: Rheological Characterization
This protocol describes how to assess the key rheological properties of the MPA suspension using a rotational rheometer.
-
Instrument Setup:
-
Use a cone-and-plate or parallel-plate geometry. Ensure the gap is set correctly according to the geometry specifications.
-
Equilibrate the sample and instrument to a controlled temperature, typically room temperature (20-25°C).[1]
-
-
Flow Curve (Viscosity vs. Shear Rate):
-
Apply a pre-shear step to ensure a consistent starting state for the sample.
-
Perform a shear rate ramp, for example, from 0.1 s⁻¹ to 100 s⁻¹.
-
Plot viscosity as a function of shear rate on a logarithmic scale. This will reveal the shear-thinning nature of the suspension.
-
-
Oscillatory Testing (Viscoelastic Properties):
-
Amplitude Sweep: Perform a strain or stress sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).
-
Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., from 0.1 to 10 Hz) to measure the storage modulus (G') and loss modulus (G''). For a stable suspension, G' should be greater than G'', indicating a more solid-like structure at rest.
-
-
Data Analysis:
-
From the flow curve, determine the viscosity at low and high shear rates.
-
From the oscillatory tests, report G' and G'' to characterize the viscoelastic structure of the suspension.
-
Methodology 3: In Vitro Release Testing (IVRT) with USP Apparatus 4
This protocol outlines the use of a USP Apparatus 4 (Flow-Through Cell) with specialized adapters for long-acting injectables, which can improve the reliability of IVRT for MPA suspensions.[16][21]
-
Preparation:
-
Sample Loading:
-
Dissolution Run:
-
Pump the dissolution medium through the cell at a constant, low flow rate (e.g., 2-8 mL/min).[16] The flow rate should be optimized to be discriminating without being overly aggressive.
-
Use an open-loop configuration, where fresh medium is continuously pumped through the cell.
-
Collect fractions of the eluate at predetermined time points over an extended period (e.g., several days or weeks).
-
-
Analysis:
-
Analyze the concentration of MPA in the collected fractions using a validated analytical method, such as HPLC-UV.
-
Calculate the cumulative percentage of drug released over time to generate the dissolution profile.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Classical genomic signaling pathway of Medroxyprogesterone Acetate (MPA).
Caption: Logical workflow for troubleshooting batch-to-batch variability issues.
Caption: Integrated workflow for characterizing MPA injectable suspensions.
References
- 1. Medroxyprogesterone Acetate Injectable Suspension, USP SDV PFS | Eugia US [eugiaus.com]
- 2. Factors Affecting Rheology of a Suspension - Pharmapproach.com [pharmapproach.com]
- 3. in.gov [in.gov]
- 4. asin.com.vn [asin.com.vn]
- 5. Impact of Formulation Parameters on In Vitro Release from Long-Acting Injectable Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 10. Long Acting Injectable Adapters USP 4 | User Guide & Setup [pion-inc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Rheology by Design: A Regulatory Tutorial for Analytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. Medroxyprogesterone Acetate Injectable Suspension, USP [dailymed.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pharmtech.com [pharmtech.com]
- 21. cdn.prod.website-files.com [cdn.prod.website-files.com]
Technical Support Center: Mitigating Side Effects of Medroxyprogesterone Acetate in Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side effects associated with Medroxyprogesterone Acetate (MPA) in a clinical trial setting.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments involving MPA, offering potential solutions and mitigation strategies based on published clinical trial data.
Menstrual Irregularities: Breakthrough Bleeding and Spotting
Question: Our trial participants receiving MPA are experiencing a high incidence of unscheduled breakthrough bleeding and spotting. How can we manage this side effect without compromising the trial's integrity?
Answer: Unscheduled bleeding is a common side effect of MPA. Several interventions have been investigated in clinical trials to manage this issue. The primary approaches involve the use of nonsteroidal anti-inflammatory drugs (NSAIDs) or antifibrinolytic agents.
Troubleshooting Steps:
-
Quantify the Bleeding: Before intervention, it is crucial to quantify the extent of the bleeding. This can be done using a pictorial blood loss assessment chart (PBAC) to have a baseline for comparison.
-
Short-term Intervention with NSAIDs: For acute bleeding episodes, a short course of NSAIDs can be effective. Mefenamic acid has been shown to be effective in the short-term control of MPA-induced bleeding.[1][2]
-
Intervention with Antifibrinolytic Agents: Tranexamic acid has demonstrated significant efficacy in stopping bleeding and increasing the number of bleeding-free days compared to a placebo.[3][4][5]
-
Consider Low-Dose Estrogen (with caution): While not a first-line approach due to potential confounding effects, low-dose estrogen has been explored for managing breakthrough bleeding with progestin-only contraceptives. This should be considered carefully within the context of the specific clinical trial protocol.
Weight Gain
Question: We are observing a statistically significant weight gain in the MPA arm of our study compared to the placebo group. What is the underlying mechanism, and are there any evidence-based strategies to mitigate this?
Answer: Weight gain is a well-documented side effect of MPA.[6][7] Studies suggest that this weight gain is primarily due to an increase in body fat deposition rather than fluid retention.[8] The exact mechanism is not fully elucidated but may involve MPA's interaction with glucocorticoid receptors.[9][10]
Troubleshooting Steps:
-
Baseline and Ongoing Monitoring: Ensure accurate measurement of weight and body composition (e.g., BMI, skin-fold thickness) at baseline and regular intervals throughout the trial.[8][11]
-
Lifestyle Counseling: Provide standardized counseling on diet and exercise to all participants at the start of the trial. While direct interventional studies are limited, this remains a recommended general management strategy.
-
Data Stratification: Analyze weight gain data based on baseline characteristics such as age and initial BMI, as some studies suggest these factors can influence the extent of weight gain.[6][12]
Quantitative Data Summary
The following tables summarize quantitative data from clinical trials on interventions for MPA-related side effects.
Table 1: Interventions for MPA-Induced Irregular Uterine Bleeding
| Intervention | Dosage | Duration | Outcome Measure | Result | p-value | Reference |
| Mefenamic Acid | 500 mg, twice a day | 5 days | Percentage of subjects with bleeding cessation in the first week | 69.6% (Mefenamic Acid) vs. 40.0% (Placebo) | < 0.05 | [1] |
| Mean bleeding-free interval in 28 days | 16.1 days (Mefenamic Acid) vs. 12.39 days (Placebo) | Not Significant | [1] | |||
| Tranexamic Acid | 250 mg, four times a day | 5 days | Percentage of subjects with bleeding cessation in the first week | 88% (Tranexamic Acid) vs. 8.2% (Placebo) | < 0.001 | [3] |
| Percentage of subjects with a bleeding-free interval of > 20 days in 4 weeks | 68% (Tranexamic Acid) vs. 0% (Placebo) | < 0.001 | [3] | |||
| Mean number of bleeding/spotting days | 5.7 ± 2.5 (Tranexamic Acid) vs. 17.5 ± 7.2 (Placebo) | < 0.05 | [3] | |||
| Tranexamic Acid + Oral Contraceptive Pill (OCP) | 250 mg, four times a day (Tranexamic Acid) + Low-dose OCP for 28 days | 5 days (Tranexamic Acid) | Mean bleeding length | 5.2 ± 3.62 days (Tranexamic Acid + OCP) vs. 9.2 ± 6.16 days (Placebo + OCP) | 0.018 | [4] |
| Percentage of subjects with bleeding cessation in the first week | 77.3% (Tranexamic Acid + OCP) vs. 45.5% (Placebo + OCP) | < 0.030 | [4] |
Table 2: Weight Gain Associated with Depot Medroxyprogesterone Acetate (DMPA) in Adolescents (18-month study)
| Group | Baseline BMI (Mean) | Weight Gain at 18 months (Mean) | p-value (vs. No Hormonal Method) | Reference |
| DMPA Users (Obese at baseline) | - | 9.4 kg | < 0.05 | [12] |
| Oral Contraceptive Users (Obese at baseline) | - | 0.2 kg | - | [12] |
| No Hormonal Contraceptive (Obese at baseline) | - | 3.1 kg | - | [12] |
Note: This study highlights that adolescents who are already obese may be more susceptible to significant weight gain with DMPA.
Experimental Protocols
Protocol 1: Management of MPA-Induced Breakthrough Bleeding with Mefenamic Acid
-
Objective: To evaluate the efficacy of mefenamic acid in controlling irregular uterine bleeding in subjects receiving MPA.
-
Study Design: A double-blind, placebo-controlled, randomized clinical trial.
-
Participant Population: Subjects receiving MPA who are experiencing abnormal uterine bleeding.
-
Intervention:
-
Treatment Group: Mefenamic acid 500 mg administered orally, twice a day, for 5 consecutive days.[1]
-
Control Group: Placebo administered orally, twice a day, for 5 consecutive days.
-
-
Methodology:
-
Recruit and obtain informed consent from eligible participants.
-
Randomly assign participants to either the treatment or control group.
-
Dispense the allocated intervention (mefenamic acid or placebo).
-
Instruct participants to record the days of bleeding and spotting in a diary for 4 weeks.
-
Collect and analyze the bleeding diaries at the end of the first and fourth weeks.
-
-
Primary Endpoints:
-
Percentage of subjects in whom bleeding has stopped at the end of the first week of treatment.
-
Total number of bleeding and spotting days during the 4-week follow-up period.
-
Protocol 2: Management of MPA-Induced Breakthrough Bleeding with Tranexamic Acid
-
Objective: To assess the effectiveness of tranexamic acid in treating irregular uterine bleeding associated with MPA use.
-
Study Design: A double-blind, placebo-controlled, randomized clinical trial.
-
Participant Population: Subjects using MPA with complaints of abnormal uterine bleeding.
-
Intervention:
-
Treatment Group: Tranexamic acid 250 mg administered orally, four times a day, for 5 consecutive days.[3]
-
Control Group: Placebo administered orally, four times a day, for 5 consecutive days.
-
-
Methodology:
-
Screen and enroll eligible participants after obtaining informed consent.
-
Randomize participants into the tranexamic acid or placebo group.
-
Provide participants with the study medication and a diary to record bleeding and spotting.
-
Follow up with participants at the end of week 1 and week 4 to assess bleeding patterns.
-
-
Primary Endpoints:
-
Percentage of participants in whom bleeding stopped during the first week of treatment.
-
The length of the bleeding-free interval during the 4-week follow-up period.
-
Mean number of bleeding and spotting days over the 4-week period.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways for MPA-induced side effects.
Experimental Workflow
Caption: Workflow for a clinical trial on bleeding interventions.
References
- 1. Effect of mefenamic acid on controlling irregular uterine bleeding in DMPA users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of tranexamic acid for treatment irregular uterine bleeding secondary to DMPA use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized Controlled Trial of Tranexamic Acid’s Effect on Bleeding Length: A Study on DMPA Users with Abnormal Uterine Bleeding Who Receive Low-Dose Oral Contraceptive Pill | Adawiyah | Journal of Biomedicine and Translational Research [ejournal2.undip.ac.id]
- 5. ejournal2.undip.ac.id [ejournal2.undip.ac.id]
- 6. Depo-medroxyprogesterone acetate, weight gain and amenorrhea among obese women adolescent and adult women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary intake and weight gain among adolescents on depot medroxyprogesterone acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the mechanism of weight gain in medroxyprogesterone acetate users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medroxyprogesterone acetate binds the glucocorticoid receptor to stimulate alpha-ENaC and sgk1 expression in renal collecting duct epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Early weight gain related to later weight gain in adolescents on depot medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinician.com [clinician.com]
Technical Support Center: Refinement of Animal Models for Long-Term Medroxyprogesterone Acetate Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying the long-term impact of medroxyprogesterone acetate (MPA) in animal models. Our goal is to facilitate the refinement of these models, ensuring animal welfare and the generation of robust, reproducible data.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during long-term MPA studies in a question-and-answer format.
| Question/Issue | Potential Cause(s) | Recommended Action(s) & Troubleshooting Steps |
| Q1: Animals are exhibiting significant weight loss after MPA administration. | High dosage of MPA, stress from handling and procedures, altered metabolism. | 1. Review Dosage: Ensure the MPA dosage is appropriate for the animal model and study duration. Consider a dose-response study to find the optimal concentration. 2. Refine Handling: Minimize stress by using appropriate handling and restraint techniques. Accustom the animals to the procedures before the study begins. 3. Monitor Food and Water Intake: Track daily consumption to ensure it's adequate. If intake is low, consider providing a more palatable diet or dietary supplements. 4. Assess Overall Health: Conduct regular health checks to rule out underlying illnesses. Consult with a veterinarian if weight loss persists.[1] |
| Q2: Unexpected tumors are developing in the treated group. | MPA is known to have carcinogenic potential in some animal models, particularly with long-term exposure.[2] | 1. Humane Endpoints: Establish clear humane endpoints for tumor size and animal well-being in your IACUC protocol. Tumors in adult mice should generally not exceed ~2 cm in any dimension, and ~4 cm in adult rats.[3] 2. Regular Monitoring: Palpate animals regularly to detect tumors early. Monitor for signs of distress or pain.[3] 3. Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of all tumors and major organs to characterize the tumor type and assess for metastasis. 4. Consider Alternative Models: For carcinogenicity studies, explore in vitro alternatives or humanized mouse models to reduce reliance on traditional rodent bioassays.[4][5] |
| Q3: There is high variability in hormonal responses between animals. | Individual differences in metabolism, stress levels, improper administration of MPA. | 1. Standardize Administration: Ensure consistent MPA administration technique (e.g., injection site, depth). 2. Control for Stress: House animals in a low-stress environment and handle them consistently. Stress can significantly impact hormone levels. 3. Increase Sample Size: A larger sample size can help to account for individual variability and increase the statistical power of your study. 4. Acclimatization: Allow for an adequate acclimatization period before starting the experiment. |
| Q4: How can I minimize pain and distress during frequent injections and blood sampling? | Repeated procedures can cause stress, pain, and tissue damage. | 1. Refine Injection Technique: Use the smallest gauge needle possible and rotate injection sites. 2. Microsampling Techniques: For pharmacokinetic studies, utilize microsampling to reduce the volume of blood collected at each time point, allowing for serial sampling from the same animal.[6] 3. Alternative Blood Collection Sites: Consider less invasive blood collection methods such as from the saphenous or submandibular vein.[7] 4. Topical Anesthetics: Apply a topical anesthetic to the site before venipuncture.[8] |
Quantitative Data Summary
The following tables summarize quantitative data on the long-term effects of MPA from various animal studies.
Table 1: Effects of MPA on Hormone Levels and Organ Weight in Female Rats
| Parameter | Control Group (Mean ± SD) | MPA-Treated Group (7.5 mg/kg/day for 30 days) (Mean ± SD) | MPA-Treated Group (15 mg/kg/day for 30 days) (Mean ± SD) | MPA-Treated Group (75 mg/kg/day for 30 days) (Mean ± SD) |
| Pituitary Weight (mg) | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.6 ± 0.2 | 1.3 ± 0.1 |
| Ovary Weight (mg) | 75.3 ± 8.1 | 45.2 ± 5.3 | 38.7 ± 4.9 | 30.1 ± 3.5 |
| Adrenal Weight (mg) | 60.1 ± 6.5 | 42.8 ± 4.7 | 35.1 ± 3.9 | 28.9 ± 3.1 |
| Uterus Weight (mg) | 450.6 ± 52.3 | 210.4 ± 25.8 | 185.2 ± 21.7 | 150.3 ± 18.9 |
| Serum Prolactin (ng/ml) | 25.8 ± 3.1 | 10.2 ± 1.5 | 8.5 ± 1.1 | 6.1 ± 0.8* |
* P<0.05 compared with controls Data adapted from Di Carlo et al. (1984)[9][10]
Table 2: Effects of MPA on Lipid Profile in Female Rats
| Parameter | Control Group (ad libitum diet) | MPA-Treated Group (2 mg/100g body weight, ad libitum diet) |
| Serum Cholesterol (mg/dl) | Increased | Significantly Increased |
| Serum Triglycerides (mg/dl) | Increased | Significantly Increased |
| Liver Cholesterol Ester (mg/g) | Elevated | Significantly Elevated |
| Liver Triglycerides (mg/g) | Elevated | Significantly Elevated |
Data adapted from Singh et al. (1983)[9][11]
Table 3: Tumor Incidence in Mice with MPA Exposure
| Treatment Group | Tumor Incidence (%) | Latency (days) |
| DMBA alone | High | Long |
| MPA + DMBA (short-term) | 100% | Short (<100 days) |
| MPA + DMBA (long-term) | 85% | Long |
Data adapted from Abba et al. (2016)[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Long-Term MPA Administration via Subcutaneous Injection in Mice
-
Animal Model: Female BALB/c mice, 8-10 weeks old.
-
MPA Preparation: Prepare a sterile suspension of MPA in a suitable vehicle (e.g., saline with 0.05% Tween 80). The concentration should be calculated to deliver the desired dose in a volume of 100-200 µl.
-
Administration:
-
Gently restrain the mouse.
-
Lift the skin in the interscapular region to form a tent.
-
Insert a 25-27 gauge needle into the subcutaneous space.
-
Inject the MPA suspension slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Dosing Schedule: Administer MPA once weekly or as determined by the study design for the desired duration.
-
Monitoring: Monitor animals daily for any adverse reactions at the injection site (e.g., swelling, inflammation) and for overall health status.
Protocol 2: Assessment of Bone Mineral Density (BMD) in Rats using Dual-Energy X-ray Absorptiometry (DXA)
-
Animal Model: Female Sprague-Dawley rats.
-
Anesthesia: Anesthetize the rat using isoflurane or another appropriate anesthetic agent.
-
Positioning: Place the anesthetized rat in a prone position on the DXA scanner bed. Ensure the spine and femurs are straight and properly aligned.[12][13][14]
-
Scanning:
-
Perform a scout scan to define the region of interest (e.g., lumbar spine, femur).
-
Acquire the DXA scan using the appropriate software settings for small animals.
-
-
Analysis:
-
Use the software to analyze the bone mineral content (BMC) and bone area for the selected regions.
-
Calculate BMD (g/cm²).
-
-
Frequency: Perform DXA scans at baseline and at specified intervals throughout the long-term MPA treatment period.
Protocol 3: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Model: Female C57BL/6 mice.
-
Fasting: Fast the mice for 6 hours prior to the test, with free access to water.[15]
-
Baseline Blood Glucose:
-
Gently restrain the mouse.
-
Obtain a small blood sample from the tail vein.
-
Measure the blood glucose concentration using a glucometer. This is the 0-minute time point.[8]
-
-
Glucose Administration:
-
Administer a 20% glucose solution (2 g/kg body weight) via oral gavage.
-
Alternatively, for a less stressful procedure, a flavored glucose solution can be administered via a micropipette.[16]
-
-
Blood Sampling:
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Visualizations
Signaling Pathways
MPA exerts its effects through various signaling pathways, primarily by binding to the progesterone receptor (PR) and the glucocorticoid receptor (GR). This can lead to the activation of downstream pathways such as the MAPK and PI3K/Akt cascades.
Caption: MPA signaling through steroid receptors and downstream pathways.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the long-term effects of MPA in a rodent model.
Caption: A generalized workflow for long-term MPA studies in rodents.
Refinement of Animal Models: The 3Rs in Practice
The principles of Replacement, Reduction, and Refinement (the 3Rs) are crucial for the ethical and scientific advancement of animal studies involving MPA.
Replacement:
-
In Vitro Models: Utilize cell lines (e.g., endometrial, breast cancer) to study the molecular mechanisms of MPA action, including its effects on cell proliferation, apoptosis, and signaling pathways.[17][18]
-
Organ-on-a-Chip: These microfluidic devices can mimic the structure and function of human organs, offering a more physiologically relevant in vitro system to assess the long-term effects and toxicity of MPA.[19][20][21][22]
-
In Silico Models: Computational models and quantitative structure-activity relationship (QSAR) analyses can predict the potential toxicity and carcinogenicity of progestins like MPA, reducing the need for initial animal screening.[23]
Reduction:
-
Improved Experimental Design: Employ robust statistical methods to determine the minimum number of animals required to achieve statistically significant results.
-
Serial Sampling: As detailed in the protocols, use microsampling techniques for pharmacokinetic and hormone analyses to obtain multiple data points from a single animal over time, reducing the total number of animals needed.[6]
-
Data Sharing: Promote the sharing of data from previous studies to avoid unnecessary duplication of experiments.
Refinement:
-
Humane Endpoints: Clearly define and adhere to humane endpoints to minimize animal suffering, especially in long-term carcinogenicity studies.[3]
-
Environmental Enrichment: Provide enriched housing conditions to reduce stress and improve the overall well-being of the animals.
-
Less Invasive Procedures: Whenever possible, choose less invasive methods for drug administration and sample collection, such as voluntary oral consumption of a flavored gel instead of gavage.[16]
-
Analgesia and Anesthesia: Use appropriate analgesics and anesthetics for any procedures that may cause pain or distress.
-
Training and Competency: Ensure that all personnel involved in animal handling and procedures are adequately trained to minimize stress and potential for injury.[24][25][26]
By implementing these strategies, researchers can enhance the quality of their data while upholding the highest standards of animal welfare in the study of medroxyprogesterone acetate's long-term effects.
References
- 1. Progesterone treatment reduces food intake and body weight in ovariectomized female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of medroxyprogesterone acetate on the response of the rat mammary gland to carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animalcare.jhu.edu [animalcare.jhu.edu]
- 4. Animal toxicity studies performed for risk assessment of the once-a-month injectable contraceptive Mesigyna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 6. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 7. New model creates understanding of birth control pills on risk, resilience to depression | news.myScience / news / news 2024 [myscience.org]
- 8. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 9. Effects of medroxyprogesterone acetate and caloric restriction on the distribution of serum and liver lipids and proteins in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of medroxyprogesterone acetate on hepatic lipid profile of female rats under various states of nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual-energy x-ray absorptiometry of the rat: accuracy, precision, and measurement of bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Dual-energy X-ray absorptiometry for the measurement of gross body composition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-vitro techniques: can they replace animal testing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In-vitro techniques: can they replace animal testing? | Semantic Scholar [semanticscholar.org]
- 19. Organ-on-a-chip platforms for drug development, cellular toxicity assessment, and disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Organ-on-a-Chip: A new paradigm for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. peta.org [peta.org]
- 24. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ethical and Scientific Considerations Regarding Animal Testing and Research | PLOS One [journals.plos.org]
- 26. Ethical and Scientific Considerations Regarding Animal Testing and Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Medroxyprogesterone Acetate (MPA) Stock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Medroxyprogesterone Acetate (MPA). Our goal is to help you prevent precipitation in your stock solutions and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Medroxyprogesterone Acetate (MPA) powder is not dissolving properly. What am I doing wrong?
A1: Medroxyprogesterone Acetate is a microcrystalline powder that is practically insoluble in water.[1][2] To ensure complete dissolution, it is crucial to use an appropriate organic solvent. For laboratory research, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used.[3] We recommend preparing a high-concentration stock solution in 100% DMSO. Gentle warming and sonication can aid in the dissolution process.
Q2: I've dissolved my MPA in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as solvent-exchange precipitation. It occurs because MPA is poorly soluble in the aqueous environment of your cell culture medium. Here are several strategies to prevent this:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or less in your culture medium, as higher concentrations can be toxic to cells.
-
Use co-solvents and surfactants: For in vivo studies, formulations often include co-solvents like Polyethylene Glycol 300 (PEG300) and surfactants like Tween-80 to improve solubility and prevent precipitation.[4] While not standard for all cell culture, a small, non-toxic concentration of a surfactant may help in specific applications.
-
Step-wise dilution: Instead of adding the concentrated DMSO stock directly to your medium, perform a serial dilution. First, dilute the DMSO stock in a small volume of a serum-containing medium or a buffer that is compatible with your experiment, and then add this intermediate dilution to the final culture volume.
-
Increase the protein concentration: If using a serum-free medium, the lack of proteins can exacerbate precipitation. Supplementing with a carrier protein like bovine serum albumin (BSA) may help to keep the compound in solution.
Q3: What is the recommended solvent for preparing MPA stock solutions?
A3: The choice of solvent depends on the experimental application. For most in vitro cell culture experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for MPA.[3] For other applications, ethanol can also be used, although the solubility is lower than in DMSO.
Q4: What is the maximum concentration of MPA I can dissolve in common solvents?
A4: The solubility of MPA varies depending on the solvent and temperature. The following table summarizes the approximate solubility of MPA in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 12 | 31.04 |
| Ethanol | 5 | 12.93 |
| Acetone | Soluble | - |
| Methylene Chloride | Freely Soluble | - |
| Water | < 0.1 | Insoluble |
Data sourced from various chemical suppliers and public databases.[1][3][5]
Q5: How should I store my MPA stock solution to prevent precipitation and degradation?
A5: Proper storage is critical to maintain the integrity of your MPA stock solution.
-
Temperature: For long-term storage (up to 1 year), store aliquots of your DMSO stock solution at -80°C. For short-term storage (up to 6 months), -20°C is acceptable.[6]
-
Light and Air: MPA is sensitive to prolonged exposure to air and light.[1][2] Store your stock solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound. Aliquot your stock solution into single-use volumes.
Q6: My cell culture medium turned cloudy after adding the MPA stock solution. What should I do?
A6: Cloudiness or turbidity in your cell culture medium after adding a drug stock is a strong indication of precipitation.[7][8][9][10][11] This can be due to the poor solubility of the compound in the aqueous medium or a reaction with components in the medium. If you observe precipitation, it is best to discard the prepared medium and troubleshoot your dilution method using the strategies outlined in A2.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding MPA stock to the medium. | Poor aqueous solubility of MPA; high final concentration of the organic solvent. | Decrease the final concentration of your MPA stock solution. Use a step-wise dilution method. Ensure the final organic solvent concentration is minimal (e.g., <0.5% for DMSO). |
| Stock solution appears cloudy or has visible crystals after storage. | The solution was not fully dissolved initially, or precipitation occurred during storage due to temperature fluctuations. | Before use, bring the vial to room temperature and check for visible crystals. If present, try to redissolve by gentle warming (e.g., in a 37°C water bath) and sonication. If it does not redissolve, it is best to prepare a fresh stock solution. |
| Inconsistent experimental results. | Precipitation of MPA in the culture medium leads to an unknown and variable final concentration of the active compound. | Visually inspect your culture plates for any signs of precipitation after adding the MPA. Optimize your dilution protocol to ensure complete solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Medroxyprogesterone Acetate Stock Solution in DMSO
Materials:
-
Medroxyprogesterone Acetate (MPA) powder (MW: 386.52 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weighing MPA: Accurately weigh out 3.865 mg of MPA powder using an analytical balance.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the MPA powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Sonication (if necessary): If any solid particles remain, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.
-
Sterilization (optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C for short-term use or -80°C for long-term storage.
Signaling Pathway
Medroxyprogesterone acetate primarily exerts its effects by binding to and activating the progesterone receptor (PR).[5][12][13] This interaction leads to the regulation of target gene transcription, influencing various cellular processes. The simplified signaling pathway is depicted below.
Caption: Simplified signaling pathway of Medroxyprogesterone Acetate (MPA).
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using an MPA stock solution in a cell culture experiment, including troubleshooting steps.
Caption: Workflow for preparing and using MPA in cell culture experiments.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. Medroxyprogesterone Acetate | 71-58-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Medroxyprogesterone acetate - Wikipedia [en.wikipedia.org]
Adjusting dosage of medroxyprogesterone acetate for different research applications
Welcome to the technical support center for Medroxyprogesterone Acetate (MPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage adjustments for various research applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in easily comparable formats.
Frequently Asked Questions (FAQs)
Q1: What are the primary research applications of Medroxyprogesterone Acetate (MPA)?
A1: Medroxyprogesterone Acetate (MPA) is a synthetic progestin used in a variety of research applications due to its hormonal activity.[1][2][3] Key areas of study include:
-
Contraception: MPA is widely used as a long-acting injectable contraceptive.[2][4] Research often focuses on its efficacy, side effects, and mechanism of action in preventing ovulation.[2][5]
-
Hormone Replacement Therapy (HRT): In postmenopausal women, MPA is used in combination with estrogen to reduce the risk of endometrial hyperplasia.[6][7][8][9]
-
Cancer Research: MPA is investigated for its therapeutic effects in hormone-dependent cancers, such as endometrial, breast, and renal cancers.[1][3][10][11] It is also used as a palliative appetite stimulant for cancer patients.[1]
-
Endometriosis: MPA is used to manage pain associated with endometriosis.[3][10][12]
-
Veterinary Medicine: It is used for estrus suppression in animals like domestic cats.[13]
Q2: How does MPA exert its effects at the molecular level?
A2: MPA primarily acts by binding to the progesterone receptor (PR), which then modulates the transcription of target genes.[12] It can also interact with the glucocorticoid receptor (GR), leading to a different set of cellular responses compared to natural progesterone.[14][15][16] This interaction can influence various signaling pathways, including MAPK and PI3K/Akt, and affect processes like nitric oxide synthesis and the expression of adhesion molecules.[14][15][16]
Troubleshooting Guide
Problem 1: Inconsistent or unexpected results in cell culture experiments.
-
Possible Cause: MPA concentration may be suboptimal or cytotoxic.
-
Troubleshooting Steps:
-
Verify Dosage: Refer to the dosage tables below for recommended in vitro concentrations. A common concentration for studying apoptosis in breast cancer cell lines is 10 nM.[17] For studying effects on antibody production, concentrations of 10⁻⁹ M and 10⁻¹⁰ M have been shown to be effective.[18]
-
Cell Viability Assay: Perform a dose-response curve to determine the optimal, non-cytotoxic concentration for your specific cell line.
-
Receptor Status: Ensure your cell line expresses the appropriate receptors (progesterone receptor and/or glucocorticoid receptor) for your intended research question.[17]
-
Problem 2: High variability in animal model studies.
-
Possible Cause: Inconsistent drug delivery, species-specific metabolism, or inappropriate dosage.
-
Troubleshooting Steps:
-
Route of Administration: Ensure consistent administration (e.g., subcutaneous, intramuscular) as this affects pharmacokinetics.
-
Dosage Adjustment for Species: Be aware that different species metabolize MPA at different rates. For example, macaques metabolize DMPA faster than humans, necessitating adjustments in dosing frequency.[19] New World monkeys may require significantly higher doses than other primates.[20]
-
Monitor Serum Levels: If feasible, measure serum MPA concentrations to ensure they are within the desired therapeutic range for your experiment. Ovulation in humans is reported to resume when MPA serum concentrations fall below 0.1 ng/mL.[4]
-
Vehicle Control: Always include a vehicle-only control group to account for any effects of the solvent.
-
Dosage Tables
In Vitro Applications
| Cell Line | Research Application | MPA Concentration | Reference |
| T47-D, MCF-7, H466-B (PgR+) | Apoptosis in breast cancer | 10 nM | [17] |
| MDA-MB-231 (PgR-) | Apoptosis in breast cancer (negative control) | 10 nM | [17] |
| Human Endothelial Cells | Signal transduction | 0.5 nM and 10 nM | [14] |
| Mouse Splenocytes | Antibody production | 10⁻⁹ M and 10⁻¹⁰ M | [18] |
In Vivo Applications (Animal Models)
| Animal Model | Research Application | Dosage | Route of Administration | Reference |
| Pigtail Macaques | Contraception/HIV risk | 1.5 mg/kg monthly | Intramuscular | [19][21] |
| Rats | Uterine adenocarcinoma | 0.5 mg twice a week for 2 weeks | Subcutaneous | [22] |
| Mice | Humoral immune response | 40 mg depot (lasts ~3 months) | Subcutaneous | [18] |
| Domestic Cats | Estrus suppression | 25 mg/cat (single dose) | Intramuscular or Subcutaneous | [13] |
Human Clinical Research and Therapeutic Dosages
| Research Application | Dosage | Route of Administration | Reference |
| Contraception (DMPA) | 150 mg every 12-13 weeks | Intramuscular | [10] |
| Contraception (subcutaneous) | 104 mg every 12-14 weeks | Subcutaneous | [10] |
| Hormone Replacement Therapy (continuous) | 2.5 mg or 5.0 mg daily (with estrogen) | Oral | [7][8] |
| Hormone Replacement Therapy (cyclic) | 5 or 10 mg daily for 12-14 days/month (with estrogen) | Oral | [9] |
| Secondary Amenorrhea | 5 or 10 mg daily for 5-10 days | Oral | [9] |
| Endometrial Carcinoma (fertility-sparing) | 400-600 mg/day | Oral | [23] |
| Advanced Breast Cancer | 1200 mg/day (400 mg, 3 times a day) | Oral | [11] |
| Endometriosis | 50 mg weekly or 100 mg every 2 weeks | Intramuscular | [10] |
Key Experimental Protocols
1. In Vitro Apoptosis Assay in Breast Cancer Cell Lines
-
Objective: To assess the effect of MPA on serum starvation-induced apoptosis.
-
Cell Lines: Progesterone receptor-positive (e.g., T47-D, MCF-7) and negative (e.g., MDA-MB-231) breast cancer cell lines.
-
Methodology:
-
Culture cells in standard medium.
-
To induce apoptosis, replace the standard medium with a serum-free medium.
-
Treat cells with 10 nM MPA or vehicle control in both standard and serum-free medium.
-
After the desired incubation period (e.g., 24-48 hours), analyze cell survival, proliferation, and apoptosis using appropriate assays (e.g., MTT assay for proliferation, Annexin V/PI staining followed by flow cytometry for apoptosis).
-
Optionally, analyze the expression of apoptosis-related genes (e.g., BCL2, BAK1) using quantitative RT-PCR.[17]
-
2. In Vivo Humoral Response in Mice
-
Objective: To evaluate the effect of MPA on the antibody response to a T-dependent antigen.
-
Animal Model: 2-month-old female BALB/c mice.
-
Methodology:
-
Administer a single subcutaneous injection of 40 mg of MPA depot. This dose is intended to inhibit the estral cycle for at least 3 months. Control animals receive the vehicle alone.
-
After a set period (e.g., 7 or 90 days), immunize the mice by intraperitoneal injection with sheep red blood cells (SRBC), a T-dependent antigen.
-
Seven days post-immunization, collect serum samples.
-
Measure the primary humoral response to SRBC using a suitable method, such as a hemagglutination assay, to determine antibody titers.[18]
-
Signaling Pathway Diagrams
Caption: MPA signaling through progesterone and glucocorticoid receptors.
Caption: Workflow for in vitro MPA apoptosis experiment.
References
- 1. Medroxyprogesterone acetate - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Effect of depo-medroxyprogesterone acetate on serum progesterone levels when administered on various cycle days. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. droracle.ai [droracle.ai]
- 7. Dosage of Progesterone in Continuous Combined HRT | AAFP [aafp.org]
- 8. droracle.ai [droracle.ai]
- 9. pfizermedical.com [pfizermedical.com]
- 10. mims.com [mims.com]
- 11. Oral high-dose medroxyprogesterone acetate (MAP) in treatment of advanced breast cancer. A preliminary report of clinical and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. academic.oup.com [academic.oup.com]
- 15. Differential signal transduction of progesterone and medroxyprogesterone acetate in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Apoptosis inhibition mediated by medroxyprogesterone acetate treatment of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Medroxyprogesterone acetate enhances in vivo and in vitro antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Depot Medroxyprogesterone Acetate Dose That Models Human Use and Its Effect on Vaginal SHIV Acquisition Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Saint Louis Zoo | Depo-Provera [stlzoo.org]
- 21. A DMPA (Depot Medroxyprogesterone Acetate) Dose that Models Human Use and its Effect on Vaginal SHIV Acquisition Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhancement of tumor growth and metastases by medroxyprogesterone acetate in transplanted uterine adenocarcinoma cells of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fertility-sparing treatment using medroxyprogesterone acetate for endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Medroxyprogesterone Acetate (MPA): A Comparative Analysis of its Impact on Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the effects of medroxyprogesterone acetate (MPA), a synthetic progestin, across various human cell lines. The information presented is curated from experimental data to assist researchers in understanding the multifaceted actions of MPA, which extend beyond its primary progestational activity. MPA's influence on cell proliferation, apoptosis, and underlying signaling pathways is detailed, offering valuable insights for oncology, reproductive biology, and cardiovascular research.
Quantitative Analysis of MPA's Cellular Effects
The biological impact of MPA is highly dependent on the cell type, receptor status, and experimental conditions. The following tables summarize key quantitative data from studies on different cell lines.
Table 1: Proliferation and Viability
| Cell Line | Cell Type | Assay | MPA Concentration | Duration | Observed Effect | Reference |
| T-47D | Breast Cancer (ER+/PR+) | Growth Inhibition | 0.04 nM | Not Specified | 20% inhibition of growth (IC20) | [1] |
| MCF-7 | Breast Cancer (ER+/PR+) | Growth Inhibition | >0.1 nM | Not Specified | 20% inhibition of growth (IC20) | [1] |
| ZR 75-1 | Breast Cancer (ER+/PR+) | Growth Inhibition | >100 nM | Not Specified | 20% inhibition of growth (IC20) | [1] |
| BT 474 | Breast Cancer (ER+/PR+) | Growth Inhibition | >1 nM | Not Specified | 20% inhibition of growth (IC20) | [1] |
| MDA-MB-361 | Breast Cancer (ER+/PR+) | Growth Inhibition | >10 nM | Not Specified | 20% inhibition of growth (IC20) | [1] |
| Ishikawa | Endometrial Cancer | MTT Assay | 60 µM | 72 hours | Significant decrease in cell viability | [2] |
| Podocytes | Kidney Cells | Cell Viability Assay | Not Specified | 48 hours | Increased viability from 36.8% to 62.9% under stress | [3] |
Table 2: Apoptosis and Cell Cycle
| Cell Line | Cell Type | Assay | MPA Concentration | Duration | Observed Effect | Reference |
| T-47D | Breast Cancer (ER+/PR+) | Apoptosis Assay | 10 nM | Not Specified | Protection against serum depletion-induced apoptosis | [4] |
| MCF-7 | Breast Cancer (ER+/PR+) | Apoptosis Assay | 10 nM | Not Specified | Protection against serum depletion-induced apoptosis | [4] |
| H466-B | Breast Cancer (PR+) | Apoptosis Assay | 10 nM | Not Specified | Protection against serum depletion-induced apoptosis | [4] |
| MDA-MB-231 | Breast Cancer (PR-) | Apoptosis Assay | 10 nM | Not Specified | No protection against serum depletion-induced apoptosis | [4] |
| T-47D | Breast Cancer (ER+/PR+) | Cell Cycle Analysis | 0.1-100 nM | 24 hours | Accumulation of cells in G0/G1 phase | [1] |
| MCF-7 | Breast Cancer (ER+/PR+) | Cell Cycle Analysis | 0.1-100 nM | 48-96 hours | Accumulation of cells in G0/G1 phase | [1] |
| Ishikawa | Endometrial Cancer | ELISA Cell Death | Not Specified | 48 hours | 42.6% increase in apoptotic activity compared to control | [5] |
| AGS | Gastric Cancer | Flow Cytometry | Not Specified | 24 hours | Significant increase in the percentage of apoptotic cells | [6] |
Table 3: Gene Expression Modulation
| Cell Line/Tissue | Cell Type | Assay | MPA Concentration | Duration | Key Genes Modulated | Fold Change | Reference |
| Myometrial Explants | Uterine Smooth Muscle | Microarray/qRT-PCR | 100 nM | 65 hours | IL-11 | 4.3-fold down | [7][8] |
| Myometrial Explants | Uterine Smooth Muscle | Microarray/qRT-PCR | 100 nM | 65 hours | IL-24 | 2.2-fold down | [7][8] |
| Myometrial Explants | Uterine Smooth Muscle | Microarray/qRT-PCR | 100 nM | 65 hours | IL-1B, IL-6, PTGS2, GJA1 | Significant down-regulation | [7][8] |
| Mouse Fibroblasts | Fibroblast | Reporter Assay | Not Specified | Not Specified | IL-6, IL-8 | Repression of promoter activity | [9] |
Key Signaling Pathways Modulated by MPA
Medroxyprogesterone acetate exerts its effects by interacting with multiple steroid hormone receptors, primarily the progesterone receptor (PR), but also the glucocorticoid (GR) and androgen receptors (AR). This promiscuity leads to the activation of diverse and sometimes opposing signaling cascades in different cell types.
Figure 1: Overview of MPA's multi-receptor engagement and downstream signaling.
In hormone-responsive breast cancer cells, the anti-proliferative effects of MPA are largely mediated by the PR, leading to cell cycle arrest at the G0/G1 phase. This is often associated with the modulation of key cell cycle proteins.
Figure 2: MPA's influence on G1/S cell cycle transition in sensitive cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key assays used to evaluate the effects of MPA.
Cell Viability - MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
MPA Treatment: Replace the medium with fresh medium containing various concentrations of MPA (e.g., 0.01 nM to 100 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Figure 3: Workflow for the MTT-based cell viability assay.
Apoptosis Detection - Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentration of MPA for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis - Western Blot
This technique is used to detect specific proteins (e.g., cyclins, caspases) in a cell lysate.
-
Lysate Preparation: After MPA treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Cyclin D1, anti-p21, anti-cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Figure 4: General workflow for Western Blot analysis.
Conclusion
Medroxyprogesterone acetate exhibits a wide range of biological activities that are highly cell-type specific. In progesterone receptor-positive breast and endometrial cancer cells, it generally acts as an anti-proliferative agent, inducing cell cycle arrest.[1][2] Conversely, in certain contexts, it can protect cancer cells from apoptosis.[4] Its impact on non-cancerous cells, such as endothelial and myometrial cells, reveals complex interactions with other hormonal signaling pathways and inflammatory responses.[7][9] The data and protocols presented in this guide offer a foundation for further investigation into the therapeutic applications and potential off-target effects of MPA, underscoring the necessity of selecting appropriate cell line models for specific research questions.
References
- 1. Effect of medroxyprogesterone acetate on proliferation and cell cycle kinetics of human mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis inhibition mediated by medroxyprogesterone acetate treatment of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis may be an early event of progestin therapy for endometrial hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of medroxyprogesterone acetate on gene expression in myometrial explants from pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Medroxyprogesterone acetate downregulates cytokine gene expression in mouse fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trials of Depo-Provera and Other Long-Acting Contraceptives: A Comparative Guide
This guide provides a detailed comparison of Depo-Provera (depot medroxyprogesterone acetate, DMPA) with other long-acting reversible contraceptives (LARCs), including hormonal intrauterine devices (IUDs), copper IUDs, and contraceptive implants. The information presented is based on data from head-to-head clinical trials and large-scale cohort studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the comparative performance of these contraceptive methods.
Data Presentation: Comparative Efficacy, Continuation Rates, and Side Effects
The following tables summarize quantitative data from key clinical studies, providing a clear comparison of Depo-Provera against other long-acting contraceptive options.
Table 1: Contraceptive Efficacy (Pregnancy Rates per 100 Woman-Years)
| Contraceptive Method | Typical Use Failure Rate (%) | Perfect Use Failure Rate (%) | Supporting Studies |
| Depo-Provera (DMPA-IM) | 0.87[1] | 0.61[1] | ECHO Trial[1] |
| Levonorgestrel Implant | 0.63[1] | 0.63[1] | ECHO Trial[1] |
| Copper IUD | 1.11[1] | 1.06[1] | ECHO Trial[1] |
| Levonorgestrel IUD (LNG-IUS) | 0.2 (typical use) | Not separately reported | Contraceptive CHOICE Project |
Note: The ECHO trial reported low pregnancy rates for all three methods, with no statistically significant difference in perfect use pregnancy incidence among the methods.[1]
Table 2: 12-Month and 24-Month Continuation Rates
| Contraceptive Method | 12-Month Continuation Rate (%) | 24-Month Continuation Rate (%) | Supporting Studies |
| Depo-Provera (DMPA) | 56 | 38 | Contraceptive CHOICE Project |
| Levonorgestrel Implant | 84 | 69 | Contraceptive CHOICE Project |
| Copper IUD | 84 | 77 | Contraceptive CHOICE Project |
| Levonorgestrel IUD (LNG-IUS) | 88 | 79 | Contraceptive CHOICE Project |
Table 3: Common Side Effects and Health Considerations from Comparative Trials
| Side Effect/Health Consideration | Depo-Provera (DMPA) | Etonogestrel Implant | Copper IUD | Levonorgestrel IUD (LNG-IUS) | Supporting Studies |
| Menstrual Bleeding Changes | High incidence of irregular bleeding and spotting, with amenorrhea increasing over time (11% at 12 months).[2] | Irregular bleeding is a common side effect (27.6% abnormal bleeding).[3] Amenorrhea rate of 21.1%.[3] | Heavier and more prolonged menstrual bleeding, increased dysmenorrhea. | Irregular bleeding and spotting common initially, with a significant reduction in menstrual blood loss over time. | Rezk et al., 2018[3]; d'Arcangues et al., 2000[2] |
| Weight Gain (Mean change over 12-18 months) | +3.5 kg[4] | +2.4 kg[4] | +1.5 kg[4] | Not directly compared in this trial | Beksinska et al., 2021[4] |
| Bone Mineral Density | Associated with a significant loss of bone mineral density, particularly with long-term use.[5][6] | No significant impact on bone mineral density. | No impact on bone mineral density. | No significant impact on bone mineral density. |
Experimental Protocols
This section details the methodologies of key studies cited in this guide, providing insight into the experimental design and data collection processes.
The Contraceptive CHOICE Project
-
Study Design: A large-scale prospective cohort study.
-
Objective: To evaluate contraceptive use, satisfaction, and continuation rates when financial barriers are removed.
-
Participants: Over 9,000 women in St. Louis, Missouri, seeking new contraceptive methods.
-
Methodology:
-
Participants received structured, evidence-based counseling on all available reversible contraceptive methods.
-
Women chose their preferred contraceptive method, which was provided at no cost.
-
Follow-up was conducted via telephone interviews at 3, 6, and 12 months, and then annually to collect data on contraceptive use, satisfaction, side effects, and pregnancies.
-
-
Data Analysis: Continuation rates were calculated using Kaplan-Meier survival analysis. Reasons for discontinuation were categorized and analyzed.
The Evidence for Contraceptive Options and HIV Outcomes (ECHO) Trial
-
Study Design: A multicenter, open-label, randomized controlled trial.
-
Objective: To compare the risk of HIV acquisition among women using DMPA-IM, a copper IUD, or a levonorgestrel implant. The study also provided data on contraceptive efficacy and side effects.
-
Participants: 7,829 sexually active, HIV-negative women aged 16 to 35 years from 12 sites in four African countries.
-
Methodology:
-
Participants were randomly assigned in a 1:1:1 ratio to receive either DMPA-IM (150 mg intramuscularly every 12 weeks), a copper IUD, or a levonorgestrel implant.
-
Follow-up visits were scheduled quarterly for up to 18 months.
-
Data on contraceptive use, pregnancies, side effects, and HIV status were collected at each follow-up visit.
-
-
Data Analysis: Pregnancy incidence was calculated as the number of pregnancies per 100 woman-years of follow-up. Hazard ratios were used to compare pregnancy rates between the groups. Side effect profiles and reasons for discontinuation were also compared.
Randomized Clinical Trial on Menstrual Changes and Uterine Artery Doppler Indices
-
Study Design: A randomized clinical trial.
-
Objective: To compare the impact of the etonogestrel subdermal implant versus DMPA injection on menstrual changes and uterine artery Doppler indices.
-
Participants: 311 multiparous women were randomly allocated to either the implant group (n=152) or the DMPA group (n=159).[3]
-
Methodology:
-
Participants were followed for 6 months.
-
Menstrual bleeding patterns were recorded.
-
Uterine artery pulsatility index (PI) and resistance index (RI) were assessed at baseline and at 3 and 6 months.
-
-
Data Analysis: The incidence of abnormal bleeding and amenorrhea was compared between the two groups. The correlation between menstrual changes and Doppler indices was analyzed using multiple logistic regression.[3]
Mandatory Visualization
Signaling Pathway of Depo-Provera's Contraceptive Action
The primary mechanism of action for Depo-Provera (medroxyprogesterone acetate - MPA) is the inhibition of the hypothalamic-pituitary-gonadal (HPG) axis, which ultimately prevents ovulation. MPA, a synthetic progestin, binds to and activates progesterone receptors in the hypothalamus and pituitary gland.
Caption: Mechanism of action of Depo-Provera (DMPA) on the HPG axis.
Experimental Workflow of a Comparative Contraceptive Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing different long-acting reversible contraceptive methods.
References
- 1. Comparison of pregnancy incidence among African women in a randomized trial of intramuscular depot medroxyprogesterone acetate (DMPA-IM), a copper intrauterine device (IUDs) or a levonorgestrel (LNG) implant for contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mathewsopenaccess.com [mathewsopenaccess.com]
- 4. Weight change among women using intramuscular depot medroxyprogesterone acetate, a copper intrauterine device, or a levonorgestrel implant for contraception: Findings from a randomised, multicentre, open-label trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doctormedica.co [doctormedica.co]
- 6. gynraleigh.com [gynraleigh.com]
Comparative study of the metabolic side effects of different progestins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic side effects associated with different progestins, supported by experimental data. Progestins, synthetic forms of the hormone progesterone, are integral components of hormonal contraceptives and hormone replacement therapy. However, their metabolic effects can vary significantly based on their chemical structure and androgenic properties. This document aims to furnish researchers and drug development professionals with a comprehensive overview to inform future research and development in this field.
Data Summary: Progestin Effects on Metabolic Parameters
The following tables summarize the quantitative data from various studies on the effects of different progestins on key metabolic parameters, including lipid profiles, glucose metabolism, and body weight.
Table 1: Comparative Effects of Progestins on Lipid Profile
| Progestin | Total Cholesterol (TC) | High-Density Lipoprotein (HDL) | Low-Density Lipoprotein (LDL) | Triglycerides (TG) | Androgenicity |
| Levonorgestrel | ↑ or ↔ | ↓ | ↑ | ↑ | High |
| Norethisterone | ↔ | ↔ | ↔ | ↔ | Moderate |
| Medroxyprogesterone Acetate (MPA) | ↓ or ↔ | ↓ | ↔ | ↑ | Low |
| Drospirenone | ↓ | ↔ or ↑ | ↓ | ↔ | Anti-androgenic |
| Desogestrel | ↔ | ↓ or ↔ | ↔ | ↑ | Low |
| Micronized Progesterone | ↔ | ↔ or slight ↓ | ↔ | ↔ | None |
↑ = Increase, ↓ = Decrease, ↔ = No significant change
Table 2: Comparative Effects of Progestins on Glucose Metabolism
| Progestin | Fasting Glucose | Fasting Insulin | HOMA-IR | Glucose Tolerance |
| Levonorgestrel | ↔ | ↑ | ↑ | Impaired |
| Norethisterone | ↔ | ↔ | ↔ | No significant change |
| Medroxyprogesterone Acetate (MPA) | ↔ | ↑ | ↑ | Impaired |
| Drospirenone | ↔ | ↔ | ↔ | No significant change |
| Desogestrel | ↔ | ↔ | ↔ | No significant change |
| Micronized Progesterone | ↔ | ↔ | ↔ | No significant change |
↑ = Increase, ↔ = No significant change
Table 3: Comparative Effects of Progestins on Body Weight and Composition
| Progestin | Mean Weight Gain (12 months) | Body Fat | Lean Body Mass |
| Levonorgestrel (Implant) | < 2 kg | ↔ | ↔ |
| Medroxyprogesterone Acetate (DMPA) | ~2.28 kg | ↑ | ↓ |
| Drospirenone | No significant change | ↔ | ↔ |
| Etonogestrel (Implant) | < 2 kg | ↔ | ↔ |
↑ = Increase, ↓ = Decrease, ↔ = No significant change
Key Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the comparative analysis of progestin metabolic side effects.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the impact of progestin treatment on glucose tolerance.
Protocol:
-
Patient Preparation: Participants are instructed to maintain a diet containing at least 150 grams of carbohydrates per day for three days prior to the test. They are required to fast for a minimum of 8 hours (but not more than 16 hours) overnight before the test.
-
Baseline Blood Sample: A fasting blood sample is collected to measure baseline plasma glucose and insulin levels.
-
Glucose Administration: A standard oral glucose load of 75 grams (for non-pregnant adults) is administered. For animal studies, the dosage is adjusted based on body weight (e.g., 2g of glucose/kg body mass for mice).
-
Post-Load Blood Sampling: Blood samples are drawn at specific time intervals after glucose ingestion, typically at 30, 60, 90, and 120 minutes, to measure plasma glucose and insulin concentrations.
-
Data Analysis: The area under the curve (AUC) for both glucose and insulin is calculated to assess the overall glucose and insulin response. Insulin sensitivity indices, such as the homeostasis model assessment of insulin resistance (HOMA-IR), are calculated from fasting glucose and insulin levels.
Lipid Profile Analysis
Objective: To determine the effect of progestin treatment on the serum lipid profile.
Protocol:
-
Sample Collection: Fasting blood samples (minimum 8-hour fast) are collected from participants.
-
Sample Processing: Serum is separated from the blood samples by centrifugation.
-
Lipid Measurement: The following lipid parameters are measured using standardized enzymatic colorimetric methods on an automated clinical chemistry analyzer:
-
Total Cholesterol (TC): Measured directly.
-
Triglycerides (TG): Measured directly.
-
High-Density Lipoprotein Cholesterol (HDL-C): Measured directly after precipitation of other lipoproteins.
-
Low-Density Lipoprotein Cholesterol (LDL-C): Typically calculated using the Friedewald formula (LDL-C = TC - HDL-C - (TG/5)), provided the triglyceride level is below 400 mg/dL. Direct measurement methods can also be used.
-
-
Quality Control: Commercial quality control materials are used to ensure the accuracy and precision of the measurements.
Body Composition Analysis
Objective: To evaluate changes in body weight, fat mass, and lean body mass following progestin treatment.
Protocol:
-
Body Weight Measurement: Body weight is measured at baseline and at specified follow-up intervals using a calibrated digital scale.
-
Body Composition Assessment (DEXA): Dual-energy X-ray absorptiometry (DEXA) is utilized to provide a precise measurement of total body fat mass, lean body mass, and bone mineral density.
-
Procedure: The participant lies supine on the DEXA scanner table. The scanner arm passes over the entire body, emitting low-dose X-rays at two different energy levels.
-
Data Analysis: The differential attenuation of the X-rays by different tissues allows for the quantification of fat mass, lean mass, and bone mass for the whole body and specific regions.
Signaling Pathways and Mechanisms of Action
The metabolic side effects of progestins are mediated through their interaction with various steroid hormone receptors and their influence on downstream signaling pathways.
Progestin Interaction with Steroid Receptors
Progestins exert their effects by binding to the progesterone receptor (PR). However, many synthetic progestins also exhibit cross-reactivity with other steroid receptors, particularly the androgen receptor (AR), which largely dictates their metabolic side effect profile.
Experimental Workflow for Assessing Metabolic Effects
The following diagram illustrates a typical experimental workflow for a comparative study on the metabolic side effects of different progestins.
Progestin-Mediated Insulin Signaling Interference
Progestins, particularly those with androgenic properties, can interfere with insulin signaling, leading to decreased insulin sensitivity. This interference can occur at multiple points in the insulin signaling cascade.
Independent Validation of Published Studies on Medroxyprogesterone Acetate and Bone Loss: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of findings from key published studies on the effects of medroxyprogesterone acetate (MPA), particularly the long-acting injectable contraceptive depot medroxyprogesterone acetate (DMPA), on bone mineral density (BMD). While direct, independently replicated studies are not frequently published, this guide serves as a form of independent validation by systematically comparing the methodologies and quantitative outcomes of multiple, high-quality, peer-reviewed studies. The consistency of findings across varied study designs and populations provides a robust assessment of the relationship between MPA and bone loss.
Experimental Protocols
The methodologies employed in the reviewed studies share common frameworks for assessing the impact of DMPA on bone health. Below are detailed protocols representative of the key experiments cited.
Protocol 1: Longitudinal Cohort Study of DMPA Users vs. Non-Hormonal Contraceptive Users
This protocol is a composite of methodologies frequently used in prospective studies to evaluate changes in BMD over time in new users of DMPA.
-
Study Design: A prospective, non-randomized, controlled cohort study.
-
Participant Selection:
-
Inclusion Criteria: Healthy, premenopausal women of reproductive age (typically spanning adolescents and adults in separate cohorts) initiating DMPA for contraception. Control group consists of women opting for non-hormonal contraception (e.g., copper intrauterine device [IUD] or barrier methods).
-
Exclusion Criteria: History of metabolic bone disease, use of medications known to affect bone metabolism (e.g., glucocorticoids), chronic illness, smoking, excessive alcohol intake, and pregnancy or lactation.
-
-
Intervention: Intramuscular injection of 150 mg of DMPA every 3 months for the user group.
-
Data Collection:
-
Baseline: Collection of demographic data, medical history, lifestyle factors (calcium intake, physical activity), and baseline BMD measurements.
-
Follow-up: BMD measurements are repeated at regular intervals (e.g., annually) for the duration of the study (typically 2-5 years). Blood samples may be collected to measure serum estradiol and bone turnover markers.
-
-
Outcome Measures:
-
Primary Outcome: Percentage change in BMD at the lumbar spine and femoral neck from baseline.
-
Secondary Outcomes: Absolute changes in BMD, incidence of fractures, and changes in levels of bone formation and resorption markers.
-
-
Bone Mineral Density Measurement:
-
Technique: Dual-energy X-ray absorptiometry (DXA) is the standard method used.
-
Procedure: Scans of the lumbar spine (L1-L4) and proximal femur (total hip and femoral neck) are performed by a certified technician using a calibrated densitometer. Quality control measures are implemented to ensure consistency.
-
Protocol 2: Cross-Sectional Case-Control Study of Long-Term DMPA Users
This protocol is representative of studies comparing established DMPA users with a control group.
-
Study Design: A matched case-control study.
-
Participant Selection:
-
Cases: Current DMPA users with a specified minimum duration of use (e.g., at least 3 years).
-
Controls: Women using non-hormonal contraception (e.g., IUD users), matched to cases based on age, body mass index (BMI), and parity.
-
Exclusion Criteria: Similar to the longitudinal study protocol.
-
-
Data Collection: A single time-point collection of data including medical and lifestyle history, and BMD measurement. Serum estradiol levels are also measured.
-
Outcome Measures: Comparison of mean BMD at the distal and ultradistal forearm, lumbar spine, and hip between the DMPA user and control groups.
Quantitative Data Comparison
The following tables summarize the quantitative findings from several key studies, providing a comparative overview of the impact of DMPA on BMD.
| Study Type & Reference | Participant Group | Duration of DMPA Use | Skeletal Site | Mean Percentage Change in BMD (DMPA Group) | Mean Percentage Change in BMD (Control Group) | Key Findings |
| Longitudinal[1] | Adolescent women (16-18 years) | 24 months | Lumbar Spine | -1.88% | +2.08% | Significant difference in BMD between DMPA users and non-users after 24 months. |
| Femoral Neck | -2.32% | +1.46% | ||||
| Longitudinal (Unpublished, cited in[2]) | Adult women (>18 years) | Up to 5 years | Spine and Hip | -5% to -6% | No significant change | Bone loss was greatest in the first 2 years of use and was only partially recovered 2 years after discontinuation. |
| Case-Control[3][4] | Women who started DMPA before age 20 | Not specified | Lumbar Spine & Hip | -5% (deficit compared to controls) | N/A | DMPA use before peak bone mass is associated with a 5% bone density deficit. |
| Case-Control[5] | Long-term DMPA users (mean 59 months) | Minimum 36 months | Distal Forearm | No significant difference | No significant difference | No adverse effect on forearm bone density despite significantly lower estradiol levels. |
| Ultradistal Forearm | No significant difference | No significant difference | ||||
| Systematic Review[6] | Various | Various | Lumbar Spine & Hip | General decrease | General stability or increase | BMD generally decreased in DMPA users but was partially regained upon discontinuation. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of MPA-induced bone loss and a typical experimental workflow for its investigation.
References
- 1. Effect of depot medroxyprogesterone acetate on bone mineral density in adolescent women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medroxyprogesterone acetate (Depo-Provera) and bone mineral density loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of Depot medroxyprogesterone acetate on bone density and bone metabolism before and after peak bone mass: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bone mineral density in long-term depot medroxyprogesterone acetate acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progestogen-only contraception and bone mineral density: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guidance for Propiverine Hydrochloride
Personal Protective Equipment (PPE)
Proper personal protective equipment is paramount when handling Propiverine Hydrochloride to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | To prevent eye contact, which can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | To prevent skin contact, as the compound can cause skin irritation.[1] |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure. For larger spills, wear fire/flame resistant and impervious clothing. | To protect against accidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. | To prevent inhalation, which may cause respiratory irritation.[1] |
Operational Plan for Handling
Adherence to a strict operational plan is essential for the safe handling of Propiverine Hydrochloride in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep a spill kit readily available.
-
Remove all sources of ignition.
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe dust or aerosols.
-
Weigh and handle the solid compound in a manner that minimizes dust generation.
-
For solutions, avoid splashing and aerosol formation.
3. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling.
-
Remove and properly dispose of contaminated PPE.
-
Clean the work area and any equipment used.
Disposal Plan
Proper disposal of Propiverine Hydrochloride and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow to enter sewers or waterways. |
| Contaminated Materials (e.g., PPE, labware) | Place in a sealed, labeled container for hazardous waste disposal. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container in accordance with regulations. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, follow your institution's emergency spill response protocol. |
Experimental Workflow: Spill Response
The following diagram outlines the procedural steps for responding to a chemical spill of Propiverine Hydrochloride.
Caption: Workflow for a chemical spill of Propiverine Hydrochloride.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
